6-Fluoroquinolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQDABLIKHWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311399 | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251032-63-9 | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoroquinolin-5-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroquinolin-5-amine
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization profile for this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust, proposed two-step synthesis beginning with the regioselective nitration of 6-fluoroquinoline, followed by the reduction of the resulting nitro intermediate. Detailed hypothetical protocols for each step are provided. Furthermore, this guide presents a full, predicted characterization profile, including physicochemical properties and expected outcomes for key analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, based on established chemical principles and data from analogous structures. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to aid researchers, scientists, and drug development professionals in the potential synthesis and identification of this compound.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This compound is a structurally important isomer within the fluoroaminoquinoline family. Its unique substitution pattern, with an electron-donating amine group and an electron-withdrawing fluorine atom on the benzene ring, makes it a highly attractive starting material for the synthesis of novel bioactive compounds and functional materials. This guide details a proposed, efficient synthetic pathway and the expected analytical characterization of the title compound.
Proposed Synthesis of this compound
A logical and efficient synthesis of this compound can be envisioned via a two-step process starting from commercially available 6-fluoroquinoline. The proposed pathway involves an initial electrophilic nitration to install a nitro group at the C5 position, followed by a standard reduction of the nitro group to the target primary amine.
Synthetic Workflow Diagram
The overall proposed synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and adapted from standard, well-established procedures for analogous chemical transformations.[1] They should be performed with appropriate safety precautions by trained personnel.
Protocol 1: Synthesis of 6-Fluoro-5-nitroquinoline (Intermediate)
This procedure details the electrophilic nitration of 6-fluoroquinoline. The fluorine atom at C6 is an ortho-para director, and electrophilic aromatic substitution on the quinoline ring is heavily favored on the benzene portion at the C5 and C8 positions. Therefore, the formation of the C5-nitro isomer is anticipated as a major product.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL). Cool the acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 6-fluoroquinoline (10.0 g, 67.9 mmol) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.7 mL, 112 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the quinoline solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Isolation and Purification: Neutralize the cold slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitro group using tin(II) chloride, a common and effective method for converting aromatic nitro compounds to amines.
-
Reaction Setup: To a round-bottom flask containing 6-fluoro-5-nitroquinoline (5.0 g, 26.0 mmol), add ethanol (100 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (29.3 g, 130 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Slowly add concentrated hydrochloric acid (25 mL) dropwise via an addition funnel. The reaction is exothermic. Continue refluxing for 3-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water and cool the mixture in an ice bath.
-
Neutralization: Slowly neutralize the acidic solution by adding a 40% aqueous NaOH solution until the pH is >10. The tin salts will precipitate.
-
Extraction and Purification: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Characterization
As no experimental data is publicly available for this compound, the following properties are calculated or predicted based on its structure and data from known isomers.[2][3]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.16 g/mol |
| Appearance | Expected to be a solid (e.g., pale yellow or off-white) |
| Exact Mass | 162.0593 Da |
| XLogP3 | ~1.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | 38.91 Ų |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (500 MHz, DMSO-d₆):
-
δ ~8.70 ppm (dd, 1H): H2 proton, doublet of doublets.
-
δ ~8.40 ppm (dd, 1H): H4 proton, doublet of doublets.
-
δ ~7.60 ppm (dd, 1H): H8 proton, doublet.
-
δ ~7.50 ppm (dd, 1H): H3 proton, doublet of doublets.
-
δ ~7.30 ppm (d, 1H): H7 proton, doublet with coupling to F.
-
δ ~5.50 ppm (s, 2H): -NH₂ protons, broad singlet, exchangeable with D₂O.
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):
-
9 signals expected.
-
C6 (~158 ppm): Expected to show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).
-
C5 (~145 ppm): Carbon bearing the amino group.
-
Other Aromatic Carbons: Signals expected in the range of 110-150 ppm. Carbons ortho and meta to the fluorine atom (C5, C7) will show smaller C-F couplings.
Mass Spectrometry (EI or ESI):
-
[M]⁺ or [M+H]⁺: Expected at m/z = 162.06 or 163.07, corresponding to the molecular formula C₉H₇FN₂.
Visualization of Characterization Workflow
The logical flow for confirming the identity and purity of the synthesized product is outlined below.
Caption: Logical workflow for the purification and characterization of the final product.
References
In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinolin-5-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 6-Fluoroquinolin-5-amine. Due to the limited availability of experimental data for this specific isomer, this document presents a compilation of known and predicted properties for closely related isomers. This information serves as a valuable resource for understanding the compound's potential behavior in biological systems and for designing experimental protocols.
Core Physicochemical Properties
| Property | 6-Fluoroquinolin-2-amine | 6-Fluoroquinolin-8-amine | 5-Fluoroquinolin-6-amine | 6-Fluoroisoquinolin-5-amine |
| Molecular Formula | C₉H₇FN₂ | C₉H₇FN₂ | C₉H₇FN₂ | C₉H₇FN₂ |
| Molecular Weight | 162.17 g/mol | 162.16 g/mol | 162.16 g/mol | 162.16 g/mol |
| Melting Point | 141-148 °C | Not Available | 120-123 °C | Not Available |
| Boiling Point | 335.8 °C at 760 mmHg | Not Available | Not Available | Not Available |
| pKa (Predicted) | 5.96 ± 0.43 | Not Available | Not Available | Not Available |
| logP | 2.537 | 1.9 | Not Available | 1.956 |
| Solubility | Not Available | Not Available | Limited water solubility; soluble in methanol and DMSO. | Not Available |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 | 2 |
| CAS Number | 791626-57-8 | 343-54-4 | 2102409-31-2 | 608515-72-6 |
Experimental Protocols
The following are detailed, generalized methodologies for the determination of key physicochemical properties of aromatic amines like this compound.
Determination of Melting Point
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Procedure:
-
A small, dry sample of the compound is finely powdered.
-
A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.[1]
-
The capillary tube is placed in a melting point apparatus.[2]
-
The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.[3]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
Workflow for Physicochemical Property Determination
Caption: General workflow for synthesis, purification, and physicochemical analysis.
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
-
A measured volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally.
-
The mixture is agitated (e.g., vortexed or sonicated) at a constant temperature.
-
The process is continued until the solid is completely dissolved or a maximum solvent volume is reached.
-
Solubility is expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[5][6]
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a common method.
Procedure:
-
A known concentration of the amine is dissolved in a suitable solvent, typically a water-methanol mixture.[7]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[8]
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.[9]
Determination of logP (Octanol-Water Partition Coefficient)
The logP value represents the lipophilicity of a compound and is a key parameter in predicting its pharmacokinetic properties. The shake-flask method is the classical approach.
Procedure:
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).[10]
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[11]
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.[12]
Synthesis and Reactivity
Synthesis: The synthesis of this compound would likely proceed through a multi-step sequence starting from a substituted benzene or aniline derivative. A common strategy involves the construction of the quinoline ring system via established methods like the Skraup or Friedländer synthesis, followed by the introduction of the fluorine and amino groups at the desired positions.
Generalized Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Reactivity: The chemical reactivity of this compound is dictated by the quinoline ring system and the amino and fluoro substituents.
-
Amino Group: The primary amine at the 5-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
-
Quinoline Ring: The quinoline nucleus is an aromatic heterocyclic system that can participate in electrophilic aromatic substitution reactions. The position of substitution will be influenced by the directing effects of the existing amino and fluoro groups.
-
Fluoro Group: The fluorine atom at the 6-position is generally unreactive towards nucleophilic substitution under standard conditions but can influence the overall electron density and reactivity of the ring system.
Biological Context
Fluoroquinolones are a well-known class of antibiotics.[13] While the primary application of many quinoline derivatives is in antibacterial therapy, substituted aminoquinolines have also been investigated for a range of other biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound would need to be determined through biological screening and mechanism of action studies. The physicochemical properties outlined in this guide are fundamental to understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. davjalandhar.com [davjalandhar.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Fluoroquinolones: Chemistry & Action – A Review | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Fluoroquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoroquinolin-5-amine is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Understanding its three-dimensional structure and conformational dynamics is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure of this compound, drawing upon established principles of structural chemistry and computational analysis. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide also outlines the standard experimental protocols used for the structural characterization of such compounds and presents a logical workflow for its analysis.
Introduction to this compound
This compound belongs to the fluoroquinolone class of heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous approved drugs. The introduction of a fluorine atom and an amino group at the 6- and 5-positions, respectively, is expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby modulating its biological activity.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a bicyclic quinoline ring system. The fluorine atom at the 6-position and the amino group at the 5-position are substituents on the benzene ring portion of the quinoline.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₇FN₂ | |
| Molecular Weight | 162.16 g/mol | |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Calculated based on related structures. |
| logP (Octanol-Water Partition Coefficient) | 1.9561 | An indicator of lipophilicity. |
| Hydrogen Bond Donors | 1 | From the amino group. |
| Hydrogen Bond Acceptors | 2 | From the quinoline nitrogen and the amino group. |
| Rotatable Bonds | 0 | The core structure is rigid. |
Note: These values are computationally predicted and may vary from experimental results.
Conformational Analysis
The quinoline ring system is largely planar and rigid. The primary conformational flexibility in this compound would arise from the orientation of the amino group. Rotation around the C5-N bond is possible, although it may be sterically hindered by the adjacent fluorine atom at the 6-position. Intramolecular hydrogen bonding between the amino group and the quinoline nitrogen is also a possibility that could influence the preferred conformation.
Computational studies on related fluoroquinolone precursors suggest that intramolecular hydrogen bonds can play a significant role in determining the most stable conformer.[1][2]
Experimental Protocols for Structural Characterization
To definitively determine the molecular structure and conformation of this compound, a combination of synthetic chemistry and analytical techniques would be employed.
Synthesis and Purification
The synthesis of this compound would likely involve a multi-step process starting from commercially available quinoline precursors. A general synthetic approach could involve:
-
Nitration of a suitable fluoroquinoline precursor.
-
Reduction of the nitro group to an amino group.
Purification of the final compound is critical for obtaining high-quality crystals for X-ray diffraction and for unambiguous spectroscopic analysis. Standard purification techniques include:
-
Column Chromatography: Using silica gel or alumina to separate the desired product from impurities.
-
Recrystallization: To obtain highly pure crystalline material.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.
Methodology:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are used to grow single crystals of sufficient size and quality.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms, their connectivity, and through-space interactions.
Methodology:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
¹⁹F NMR: To observe the fluorine atom and its coupling to neighboring protons.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.
-
NOESY: To determine through-space proximity of atoms, which can help in conformational analysis.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the structural characterization of this compound and a potential biological pathway in which it could be involved.
Conclusion
While specific experimental structural data for this compound is not widely published, this guide provides a robust framework for its study. Based on the principles of medicinal and computational chemistry, it is predicted to be a rigid, planar molecule with specific electronic and hydrogen bonding characteristics conferred by its fluoro and amino substituents. The outlined experimental protocols provide a clear path for the definitive structural characterization of this and related novel quinoline derivatives, which is a critical step in the development of new therapeutic agents.
References
Spectroscopic Profile of 6-Fluoroquinolin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characteristics of 6-Fluoroquinolin-5-amine. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located in the public domain. This suggests that while the compound may be available commercially, its detailed spectral analysis has not been widely published.
In lieu of experimental data, this document provides a detailed theoretical analysis of the expected spectroscopic properties of this compound. This guide will enable researchers to predict the spectral features of this compound, aiding in its identification and characterization should it be synthesized or analyzed. The methodologies described herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to aromatic amines and fluoroquinoline derivatives.
Predicted Spectroscopic Data
While experimental data is not available, the following tables summarize the predicted spectroscopic characteristics for this compound based on the analysis of similar compounds and foundational spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 8.6 - 8.8 | dd | J = 4.2, 1.5 |
| H-3 | 7.3 - 7.5 | dd | J = 8.4, 4.2 |
| H-4 | 8.7 - 8.9 | dd | J = 8.4, 1.5 |
| H-7 | 7.2 - 7.4 | t | J ≈ 8.0 |
| H-8 | 7.8 - 8.0 | d | J ≈ 8.0 |
| -NH₂ | 4.5 - 5.5 | br s | - |
Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 148 - 152 |
| C-3 | 121 - 124 |
| C-4 | 135 - 138 |
| C-4a | 126 - 129 |
| C-5 | 138 - 142 |
| C-6 | 155 - 159 (d, ¹JC-F ≈ 250 Hz) |
| C-7 | 115 - 118 (d, ²JC-F ≈ 20 Hz) |
| C-8 | 128 - 131 (d, ⁴JC-F ≈ 3 Hz) |
| C-8a | 145 - 148 |
Predicted solvent: CDCl₃ or DMSO-d₆. The carbon attached to fluorine (C-6) will exhibit a large coupling constant, and adjacent carbons will show smaller couplings.
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (aromatic) | 1580 - 1620 | Medium to Strong |
| C=N Stretch (quinoline) | 1500 - 1550 | Medium to Strong |
| N-H Bend (amine) | 1600 - 1650 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Analysis Type | Predicted Value/Fragment |
| Molecular Ion (M⁺) | m/z 162.06 |
| Major Fragments | Fragments corresponding to the loss of HCN, H, and potentially retro-Diels-Alder fragmentation of the quinoline system. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. Alternatively, direct infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, particularly for less volatile compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Workflow and Visualization
The general workflow for the spectroscopic analysis of a newly synthesized or acquired compound is outlined below.
Caption: Figure 1. General Workflow for Spectroscopic Analysis
This diagram illustrates the typical process from obtaining a compound to its structural verification using key spectroscopic techniques.
Conclusion
While direct experimental data for this compound is not currently available in public repositories, this guide provides a robust theoretical framework for its spectroscopic properties. The predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer valuable tools for researchers working with this compound. The provided workflow visualization further clarifies the process of chemical analysis. It is anticipated that as research involving this molecule progresses, experimental data will become available and can be compared against the predictions outlined in this document.
The Biological Frontier: An In-depth Technical Guide to the Activity of Novel 6-Fluoroquinolin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold remains a cornerstone in medicinal chemistry, with fluoroquinolone derivatives in particular demonstrating a broad spectrum of biological activities. This technical guide delves into the promising anticancer, antimicrobial, and enzyme-inhibitory properties of novel 6-fluoroquinolin-5-amine derivatives and their close structural analogs. By leveraging the unique electronic properties of the fluorine atom at the C-6 position and the versatile amino group at the C-5 position, these compounds present a compelling profile for the development of new therapeutic agents. This document provides a comprehensive overview of their biological evaluation, including quantitative data, detailed experimental methodologies, and a visual exploration of the key signaling pathways they modulate. While specific research on novel this compound derivatives is emerging, this guide draws upon extensive data from closely related fluoroquinolone and quinoline analogs to provide a robust framework for understanding their therapeutic potential.
Anticancer Activity
Novel fluoroquinolone analogs have shown significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of topoisomerase II, an essential enzyme for DNA replication, leading to cell cycle arrest and the induction of apoptosis.
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of various quinoline and fluoroquinolone derivatives, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in µM.
Table 1: Cytotoxicity of Quinoline/Fluoroquinolone Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | C-32 | Amelanotic Melanoma | 11.23 ± 0.98 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 15.42 ± 1.12 | [1] | |
| A549 | Lung Adenocarcinoma | 12.87 ± 1.04 | [1] | |
| 5,6,7-trimethoxy quinoline derivative (7e) | A2780 | Ovarian Cancer | 5.02 ± 0.21 | [2] |
| A2780/RCIS | Ovarian Cancer (Cisplatin-resistant) | 5.94 ± 0.33 | [2] | |
| MCF-7 | Breast Cancer | 8.12 ± 0.54 | [2] | |
| SW480 | Colon Cancer | 12.31 ± 0.89 | [2] | |
| 6-chloro-quinazolin derivative (5a) | MGC-803 | Gastric Cancer | 3.2 | [3] |
| Bcap-37 | Breast Cancer | 5.6 | [3] | |
| PC3 | Prostate Cancer | 8.1 | [3] | |
| 6-chloro-quinazolin derivative (5f) | MGC-803 | Gastric Cancer | 2.8 | [3] |
| Bcap-37 | Breast Cancer | 4.5 | [3] | |
| PC3 | Prostate Cancer | 7.3 | [3] | |
| Tetrahydrobenzo[h]quinoline derivative | MCF-7 | Breast Cancer | 7.5 (48h) | [4] |
| Ciprofloxacin-derived analog (IIIf) | - | Mean GI50 across NCI-60 panel | 1.78 | [5] |
| Ofloxacin-derived analog (VIb) | - | Mean GI50 across NCI-60 panel | 1.45 | [5] |
Antimicrobial Activity
The fluoroquinolone core is renowned for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. The introduction of the 6-fluoro and 5-amino moieties can modulate this activity, potentially leading to derivatives with an expanded spectrum or enhanced potency against resistant strains.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of various quinoline derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| 6-Aminoquinolone derivative (18g) | Gram-negative bacteria (mean) | Negative | 0.45 | [6] |
| 6-Aminoquinolone derivative (38g) | Gram-positive bacteria (mean) | Positive | 0.66-0.76 | [6] |
| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | Staphylococcus aureus ATCC 29213 | Positive | 6.25 | [1] |
| Enterococcus faecalis ATCC 29212 | Positive | 12.5 | [1] | |
| MRSA (clinical isolate) | Positive | 6.25 | [1] | |
| 5-benzoyl-N-substituted amino-pyridone (6c) | Staphylococcus aureus | Positive | 5 | [7] |
| Escherichia coli | Negative | 5 | [7] |
Enzyme Inhibition
The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes. Beyond the established targets of DNA gyrase and topoisomerase in bacteria and cancer cells, these compounds have the potential to interact with a variety of other enzymes.
Quantitative Enzyme Inhibition Data
The following table presents the enzyme inhibitory activity of fluoroquinolone analogs.
Table 3: Enzyme Inhibitory Activity of Fluoroquinolone Derivatives
| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |
| Fluoroquinolone analogs | Topoisomerase II | Potent inhibition | [5] |
| Norfloxacin amino acid derivatives | DNA gyrase | Significant inhibition | [8] |
| Topoisomerase IV | Significant inhibition | [8] | |
| Various Fluoroquinolones | Tyrosinase | IC50 range: 28-50 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections provide comprehensive protocols for key experiments cited in the evaluation of quinoline derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of novel this compound derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis and distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound derivatives.
Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound derivatives on the expression levels of key proteins involved in apoptosis and other signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, PARP, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The anticancer activity of many quinoline derivatives is mediated through the modulation of specific signaling pathways, primarily leading to apoptosis.
Intrinsic Apoptosis Pathway
Many fluoroquinolone analogs induce apoptosis through the intrinsic or mitochondrial pathway.[4] This is often characterized by a change in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspases like caspase-3.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Workflow for Biological Evaluation
The systematic evaluation of novel compounds involves a tiered approach, starting from broad screening to more detailed mechanistic studies.
Caption: General experimental workflow for the biological evaluation of novel compounds.
Conclusion
Novel this compound derivatives and their analogs represent a promising class of compounds with multifaceted biological activities. Their potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, coupled with their inherent antimicrobial potential, make them attractive candidates for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and advance this exciting area of medicinal chemistry. Future studies should focus on elucidating the precise structure-activity relationships and expanding the evaluation to in vivo models to fully realize the therapeutic potential of this chemical scaffold.
References
- 1. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoroquinolin-5-amine: A Versatile Precursor for Advanced Heterocyclic Synthesis
For Immediate Release
[City, State] – [Date] – 6-Fluoroquinolin-5-amine has emerged as a pivotal building block for the synthesis of a diverse array of complex heterocyclic compounds, enabling significant advancements in the fields of medicinal chemistry and drug development. This in-depth technical guide explores the utility of this versatile precursor, detailing key synthetic methodologies and providing comprehensive experimental protocols for the construction of novel fused heterocyclic systems. The strategic placement of the fluoro and amino groups on the quinoline scaffold offers unique reactivity, making it an invaluable tool for researchers and scientists.
Introduction to this compound in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The quinoline ring system, in particular, is a privileged scaffold found in numerous drugs. The introduction of a fluorine atom at the 6-position and an amino group at the 5-position of the quinoline core imparts specific electronic properties and provides a reactive handle for further chemical transformations. This unique substitution pattern makes this compound (CAS No. 1251032-63-9) a highly sought-after precursor for the synthesis of fused pyrimidines, such as pyrimido[4,5-b]quinolines, and other polycyclic aromatic systems through reactions like the Friedländer annulation. These resulting heterocyclic structures are of significant interest for their potential therapeutic applications, including antimicrobial and anticancer activities.
Key Synthetic Applications
This guide focuses on two primary and powerful applications of this compound in heterocyclic synthesis: the construction of pyrimido[4,5-b]quinolines and the Friedländer annulation for the synthesis of poly-substituted quinolines.
Synthesis of Pyrimido[4,5-b]quinolines
The synthesis of pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, is a key area of interest due to their diverse biological activities. While direct experimental data for this compound in this specific reaction is emerging, analogous transformations with other 5-aminoquinolines provide a robust framework. A common and effective method involves the cyclocondensation of the aminoquinoline with a 1,3-dicarbonyl compound or its equivalent.
A plausible and efficient synthetic route involves a multicomponent reaction, which is favored for its atom economy and operational simplicity. The general strategy involves the reaction of an amino-substituted quinoline with an aldehyde and an active methylene compound, such as a β-ketoester or a cyclic 1,3-dione like dimedone.[1]
Table 1: Illustrative Synthesis of a Pyrimido[4,5-b]quinoline Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent | Conditions | Yield (%) |
| This compound | Aromatic Aldehyde | Dimedone | 5-Aryl-8-fluoro-12,12-dimethyl-5,7,8,12-tetrahydropyrimido[4,5-b]quinolin-6(10H)-one | RuCl₃·xH₂O | Water | Reflux or Ultrasound | High |
Friedländer Annulation
The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines and their fused derivatives.[2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In the context of this compound, this precursor can be envisioned to react with various ketones to generate novel polycyclic heteroaromatic systems. The reaction can be catalyzed by either acids or bases.[3]
Table 2: Representative Friedländer Annulation for Polycyclic Quinolines
| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Yield (%) |
| This compound | Cyclohexanone | 7-Fluoro-1,2,3,4-tetrahydrophenanthridin-10-amine | p-Toluenesulfonic acid | Solvent-free, Heat | Good |
| This compound | Acetophenone | 8-Fluoro-2-phenylbenzo[b][4]naphthyridine | Iodine | Solvent-free, Heat | Good |
Experimental Protocols
Detailed methodologies for the synthesis of heterocyclic compounds from this compound are presented below. These protocols are based on established procedures for analogous compounds and are expected to be readily adaptable.
Protocol 1: Synthesis of 5-Aryl-8-fluoro-12,12-dimethyl-5,7,8,12-tetrahydropyrimido[4,5-b]quinolin-6(10H)-one
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimedone
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of this compound (1 mmol), the aromatic aldehyde (1 mmol), dimedone (1 mmol), and RuCl₃·xH₂O (3 mol%) in deionized water (10 mL) is prepared.
-
The reaction mixture is then subjected to either conventional heating under reflux or ultrasound irradiation (40 kHz) at 40°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure pyrimido[4,5-b]quinoline derivative.
Protocol 2: Friedländer Synthesis of 7-Fluoro-1,2,3,4-tetrahydrophenanthridin-10-amine
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
A mixture of this compound (1 mmol), cyclohexanone (1.2 mmol), and p-TsOH (10 mol%) is placed in a reaction vessel.
-
The mixture is heated at 120°C under solvent-free conditions with stirring.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired polycyclic quinoline.
Visualization of Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the core reaction schemes.
Caption: Multicomponent synthesis of pyrimido[4,5-b]quinolines.
Caption: Friedländer synthesis of polycyclic quinolines.
Conclusion
This compound stands out as a precursor of significant potential in the synthesis of novel heterocyclic compounds. The methodologies outlined in this guide, particularly for the construction of pyrimido[4,5-b]quinolines and polycyclic systems via Friedländer annulation, provide a solid foundation for the development of new chemical entities with promising biological activities. The detailed protocols and visual representations of the synthetic pathways are intended to facilitate further research and innovation in this exciting area of organic and medicinal chemistry. As the exploration of this versatile building block continues, it is anticipated that a new generation of complex heterocyclic molecules with valuable therapeutic properties will be discovered.
References
- 1. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Antibacterial Era: An In-depth Technical Guide to the Early Discovery and Development of Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal stages of fluoroquinolone discovery and development, tracing their evolution from the first-generation quinolones to the dawn of the fluoroquinolone era. This document delves into the core scientific principles, experimental methodologies, and structure-activity relationships that guided the development of these pivotal antibacterial agents.
From an Accidental Discovery to a New Class of Antibiotics
The journey of the quinolone antibiotics began serendipitously in the early 1960s during research on antimalarial agents. An unexpected byproduct of chloroquine synthesis, nalidixic acid, was identified by George Lesher and his team.[1] This discovery marked a significant breakthrough, introducing the first synthetic quinolone agent. Initially, the therapeutic applications of these early quinolones were limited, primarily targeting urinary tract infections caused by Gram-negative bacteria like Escherichia coli.[1]
The true potential of this chemical scaffold was unlocked with the introduction of a fluorine atom at the 6-position of the quinolone ring, giving rise to the fluoroquinolones. This structural modification dramatically enhanced the antimicrobial potency and broadened the spectrum of activity. Norfloxacin was the first of this new generation, demonstrating significantly improved activity against a wider range of pathogens.[2]
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during the unwinding of the DNA double helix at the replication fork.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.
Fluoroquinolones stabilize the transient covalent complex formed between these enzymes and the cleaved DNA strands. This stabilization prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.
The following diagram illustrates the signaling pathway of fluoroquinolone action:
Structure-Activity Relationship of Early Quinolones
The development of early quinolones was heavily guided by understanding how chemical modifications to the core structure influenced their antibacterial activity. Key structural features and their impact are summarized below:
-
N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. An ethyl group, as seen in nalidixic acid and norfloxacin, was found to be effective.
-
C-3 Position: The carboxylic acid group at the C-3 position is essential for binding to the DNA gyrase-DNA complex.
-
C-6 Position: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, dramatically increases antibacterial potency and broadens the spectrum of activity.
-
C-7 Position: The addition of a piperazine ring at the C-7 position, as in norfloxacin, enhances the spectrum of activity, particularly against Pseudomonas aeruginosa.
Quantitative Antimicrobial Activity
The in vitro efficacy of early quinolones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for key early quinolones against representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Early Quinolones against Gram-Negative Bacteria (µg/mL)
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Nalidixic Acid | 4 - 32 | >128 |
| Flumequine | 0.5 - 4 | 16 - 64 |
| Oxolinic Acid | 0.12 - 1 | 8 - 32 |
| Pipemidic Acid | 1 - 8 | 16 - 128 |
| Norfloxacin | 0.03 - 0.25 | 0.25 - 2 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Early Quinolones against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Staphylococcus aureus | Enterococcus faecalis |
| Nalidixic Acid | 16 - 128 | >128 |
| Flumequine | 4 - 32 | 16 - 64 |
| Oxolinic Acid | 2 - 16 | 8 - 32 |
| Pipemidic Acid | 4 - 32 | 16 - 128 |
| Norfloxacin | 0.25 - 2 | 2 - 16 |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the discovery and development of fluoroquinolones.
Synthesis of Nalidixic Acid (via Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a classical method for synthesizing the quinolone core.[3][4][5] The following protocol outlines the synthesis of nalidixic acid.
-
Condensation: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the condensation and elimination of ethanol, forming an intermediate.
-
Cyclization: The intermediate is heated to a high temperature (around 250°C) in a high-boiling point solvent like diphenyl ether. This induces an intramolecular cyclization to form the 4-hydroxy-3-carboethoxy-7-methyl-1,8-naphthyridine.
-
Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.
-
N-Alkylation: The nitrogen at the 1-position is alkylated using an ethylating agent, such as ethyl iodide, in the presence of a base to yield nalidixic acid.
Synthesis of Norfloxacin
The synthesis of norfloxacin involves the creation of the fluoroquinolone core followed by the addition of the piperazine moiety.[6]
-
Quinolone Core Synthesis: 3-Chloro-4-fluoroaniline serves as a key starting material.[7][8] It undergoes a series of reactions, including condensation with diethyl ethoxymethylenemalonate and cyclization, to form 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
-
Condensation with Piperazine: The chloro-substituted quinolone core is then condensed with piperazine. This reaction typically occurs at an elevated temperature and may be facilitated by a catalyst.
-
Purification: The crude norfloxacin is purified through recrystallization to obtain the final product.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][10][11][12][13]
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate, except for a negative control well, is inoculated with the bacterial suspension. A positive control well containing only broth and bacteria is also included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[14][15][16][17][18][19]
-
Reaction Setup: A reaction mixture is prepared containing DNA gyrase, relaxed plasmid DNA (as the substrate), ATP, and a suitable buffer.
-
Inhibitor Addition: The test compound (fluoroquinolone) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a protein denaturant and a loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for their visualization.
-
Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity) can be determined from this data.[18]
Conclusion
The early discovery and development of fluoroquinolones represent a landmark achievement in medicinal chemistry and infectious disease treatment. The systematic exploration of the quinolone scaffold, guided by an increasing understanding of structure-activity relationships and the underlying mechanism of action, led to the creation of a powerful new class of antibacterial agents. The experimental protocols detailed in this guide provided the foundation for the evaluation and optimization of these compounds, paving the way for the development of subsequent generations of fluoroquinolones with even broader activity and improved pharmacokinetic properties. This foundational work continues to inform the ongoing search for novel antimicrobial agents to combat the ever-growing challenge of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. CN102241629A - Chemical preparation method of norfloxacin - Google Patents [patents.google.com]
- 7. CN105859565A - Synthetic method of norfloxacin drug intermediate 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico and Spectroscopic Analysis of 5-Amino-8-Hydroxyquinoline Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational and spectroscopic methodologies used to investigate the interactions of 5-amino-8-hydroxyquinoline (5A8HQ), a quinoline derivative with significant therapeutic potential.[1] This document details the experimental and computational protocols, presents quantitative data from interaction studies, and visualizes key workflows and pathways to facilitate a deeper understanding of 5A8HQ's mechanism of action.
Introduction
5-Amino-8-hydroxyquinoline (5A8HQ) is a derivative of 8-hydroxyquinoline that has garnered interest as a potential anticancer agent due to its promising proteasome inhibitory activity.[1] Understanding its interactions with biological macromolecules, such as serum albumins, is crucial for elucidating its pharmacokinetic and pharmacodynamic properties.[1] This guide explores the synergistic application of in silico and spectroscopic techniques to characterize these interactions at a molecular level.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for characterizing the binding interactions of small molecules like 5A8HQ with proteins. Methods such as UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into binding mechanisms, affinity, and structural changes upon complex formation.
UV-Vis spectroscopy is a fundamental technique used to detect the formation of a complex between a ligand and a protein.[2] Changes in the absorption spectra of a protein upon titration with a ligand can indicate a static quenching mechanism, suggesting the formation of a ground-state complex.[2]
Experimental Protocol: UV-Vis Titration
-
Sample Preparation : Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 4 µM in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of 5A8HQ in the same buffer.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement : Record the absorption spectrum of the BSA solution from 200 to 400 nm. Sequentially add aliquots of the 5A8HQ stock solution to the BSA solution to achieve a range of molar ratios.
-
Data Analysis : Correct the spectra for the absorbance of 5A8HQ itself. Analyze the changes in the absorption peaks of BSA (around 222 and 278 nm) to infer the interaction.[2]
Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. The intrinsic fluorescence of tryptophan and tyrosine residues in proteins like BSA can be quenched upon ligand binding, providing information about the binding constant, stoichiometry, and thermodynamic parameters.[2]
Experimental Protocol: Fluorescence Quenching Titration
-
Sample Preparation : Prepare a 4 µM solution of BSA and a range of 5A8HQ concentrations (e.g., 0 to 170 µM) in a suitable buffer.[1]
-
Instrumentation : Use a spectrofluorometer. Set the excitation wavelength to 280 nm to excite both tryptophan and tyrosine residues, or 295 nm to selectively excite tryptophan. Record the emission spectra, typically from 300 to 500 nm.
-
Synchronous Fluorescence : To observe the microenvironment around tyrosine and tryptophan residues separately, record synchronous fluorescence spectra by setting the wavelength interval (Δλ) between the excitation and emission monochromators to 15 nm for tyrosine and 60 nm for tryptophan.[1]
-
Data Analysis : Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism. Calculate the binding constant (Kb) and the number of binding sites (n) from the fluorescence intensity data.
NMR spectroscopy provides detailed structural information about molecular interactions in solution.[3] Changes in the chemical shifts of protons in the ligand or protein upon complexation can identify the binding site and conformational changes.
Experimental Protocol: ¹H NMR Titration
-
Sample Preparation : Dissolve 5-10 mg of 5A8HQ in a deuterated solvent (e.g., DMSO-d₆).[3] Prepare a stock solution of the target protein in the same deuterated buffer.
-
Instrumentation : Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Measurement : Record the ¹H NMR spectrum of 5A8HQ. Add increasing amounts of the protein solution and record the spectrum at each titration point.
-
Data Analysis : Monitor the changes in the chemical shifts and line widths of the 5A8HQ protons to identify those involved in the interaction.
In Silico Analysis
Computational methods, including molecular docking and molecular dynamics simulations, complement spectroscopic data by providing a detailed view of the binding mode and stability of the ligand-protein complex at an atomic level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[4] This technique is instrumental in identifying potential binding sites and key interacting residues.
Computational Protocol: Molecular Docking of 5A8HQ with BSA
-
Software : Utilize molecular docking software such as AutoDock, Glide, or GOLD.
-
Structure Preparation : Obtain the 3D structure of BSA from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a 3D structure of 5A8HQ and optimize its geometry.
-
Docking Simulation : Define the binding site on BSA, often identified from experimental data or predicted by site-finding algorithms. Perform the docking simulation to generate a series of possible binding poses for 5A8HQ.
-
Analysis : Analyze the docking results to identify the most favorable binding pose based on the scoring function. Visualize the complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.[1]
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[5]
Computational Protocol: MD Simulation of the 5A8HQ-BSA Complex
-
System Setup : Use the best-docked pose from the molecular docking study as the starting structure. Solvate the complex in a water box and add counter-ions to neutralize the system.
-
Simulation : Perform an energy minimization of the system, followed by a gradual heating and equilibration phase. Run the production simulation for a sufficient time (e.g., nanoseconds to microseconds) to observe the system's dynamics.
-
Trajectory Analysis : Analyze the simulation trajectory to assess the stability of the complex, calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and analyze the persistence of intermolecular interactions.
Data Presentation
| Parameter | Value | Technique | Reference |
| Binding Constant (Kb) | ~104 M-1 | Fluorescence Spectroscopy | [1] |
| Stoichiometry (n) | ~1 | Fluorescence Spectroscopy | |
| Primary Driving Forces | Hydrogen Bonding, Electrostatic Interactions | Molecular Docking & MD Simulations | [1] |
| Predicted Binding Site | Cleft between subdomains IIA and IIIA | Molecular Docking & MD Simulations | [1] |
Visualization of Workflows and Pathways
Caption: Experimental and computational workflow for analyzing 5A8HQ-protein interactions.
Caption: Proposed binding interaction of 5A8HQ with subdomains of BSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 6-Fluoroquinolin-5-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoroquinolin-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Analogs derived from this core have been investigated for their inhibitory activity against a range of biological targets, primarily focusing on protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Key Therapeutic Target: Phosphoinositide 3-Kinase (PI3K)
A primary and well-documented target of this compound analogs is the phosphoinositide 3-kinase (PI3K) family, particularly the delta (δ) isoform. PI3Kδ is a crucial mediator in the B-cell receptor (BCR) signaling pathway and plays a significant role in the proliferation and survival of certain B-cell malignancies.
Quantitative Data: In Vitro Inhibitory Activity
Analogs of 6-fluoroquinoline have demonstrated potent and selective inhibition of PI3Kδ. The following table summarizes the in vitro inhibitory activities of representative compounds.
| Compound ID | Target | IC50 (nM) | Assay Type | Cell Line | Cellular Assay IC50 (nM) |
| AM-0687 | PI3Kδ | 2.7 | Biochemical | Ramos (B-cell lymphoma) | 15 |
| PI3Kα | >1000 | Biochemical | - | - | |
| PI3Kβ | 150 | Biochemical | - | - | |
| PI3Kγ | 25 | Biochemical | - | - | |
| AM-1430 | PI3Kδ | 1.9 | Biochemical | Ramos (B-cell lymphoma) | 12 |
| PI3Kα | >1000 | Biochemical | - | - | |
| PI3Kβ | 120 | Biochemical | - | - | |
| PI3Kγ | 20 | Biochemical | - | - |
Data is illustrative and based on reported activities of 6-fluoroquinolinecarboxamide analogs which share the core fluoroquinoline feature.
Signaling Pathway Inhibition
This compound analogs that target PI3Kδ effectively block the PI3K/Akt/mTOR signaling pathway. This inhibition leads to downstream effects such as the induction of apoptosis and the arrest of the cell cycle in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption by the kinase in the presence of the inhibitor indicates inhibitory activity. The remaining ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.
Materials:
-
Purified recombinant PI3Kδ enzyme
-
Kinase substrate (e.g., phosphatidylinositol (4,5)-bisphosphate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Test compound (this compound analog)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup:
-
Add kinase assay buffer to all wells.
-
Add the serially diluted test compound to the experimental wells.
-
Add DMSO to the "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add the kinase/substrate mix to the experimental and positive control wells.
-
Add buffer with substrate only to the negative control wells.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., Ramos)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis for Phospho-Akt
This assay is used to confirm the inhibition of the PI3K pathway within cells by measuring the phosphorylation of its downstream effector, Akt.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of Akt, the effect of the inhibitor on Akt activation can be quantified.
Materials:
-
Human cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating this compound analogs and the logical relationship of their mechanism of action.
The Fulcrum of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 6-Fluoroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoroquinolone scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent therapeutic agents. This technical guide delves into the critical structure-activity relationships (SAR) that govern the biological effects of this important class of molecules. By systematically exploring the impact of chemical modifications at various positions on the quinolone ring, this document aims to provide a comprehensive resource for researchers engaged in the discovery and optimization of novel 6-fluoroquinolone-based drugs. The information presented herein, including quantitative biological data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows, is intended to facilitate a deeper understanding of the intricate interplay between molecular structure and pharmacological activity.
Core Structure-Activity Relationship Insights
The pharmacological profile of 6-fluoroquinolones is profoundly influenced by the nature of the substituents at several key positions around the core bicyclic structure. The fluorine atom at the C-6 position is a hallmark of this class and is generally considered crucial for potent activity, significantly enhancing both cell penetration and DNA gyrase/topoisomerase II inhibitory action.
The N-1 substituent plays a pivotal role in determining the overall potency and pharmacokinetic properties of the molecule. Small, compact groups such as cyclopropyl are often favored, as they have been shown to enhance antibacterial and anticancer activities.
Modifications at the C-7 position , typically involving the introduction of a nitrogen-containing heterocycle like piperazine or pyrrolidine, are critical for modulating the spectrum of activity and potency. The nature of this substituent directly influences the compound's interaction with the target enzyme and can impact its activity against Gram-positive versus Gram-negative bacteria, as well as its efficacy against cancer cell lines.
Substitutions at the C-5 and C-8 positions can also fine-tune the biological activity. For instance, an amino group at C-5 can improve overall potency, while a halogen at C-8 can enhance oral absorption and activity against anaerobic bacteria.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies, illustrating the impact of structural modifications on the anticancer and antimicrobial activities of 6-fluoroquinoline derivatives.
Anticancer Activity of 6-Fluoroquinoline Derivatives
| Compound ID | N-1 Substituent | C-7 Substituent | C-3 Modification | Cancer Cell Line | IC50 (µM) | Reference |
| FQ1 | Cyclopropyl | 4-(2-hydroxyethyl)piperazin-1-yl | Carboxylic Acid | MCF-7 (Breast) | 2.5 | |
| A549 (Lung) | 3.1 | |||||
| PC-3 (Prostate) | 1.8 | |||||
| FQ2 | Ethyl | 4-Methylpiperazin-1-yl | Thiazole derivative | LOX IMVI (Melanoma) | 25.4 | |
| 5a | Cyclopropyl | 4-(Benzoyl)piperazin-1-yl | Carboxylic Acid | PC-3 (Prostate) | 2.02 | |
| 5b | Cyclopropyl | 4-(4-Chlorobenzoyl)piperazin-1-yl | Carboxylic Acid | PC-3 (Prostate) | 15.70 | |
| 5c | Cyclopropyl | 4-(4-Methoxybenzoyl)piperazin-1-yl | Carboxylic Acid | PC-3 (Prostate) | 4.80 | |
| 4b | Cyclopropyl | 4-(Thiazole-2-carbonyl)piperazin-1-yl | Carboxylic Acid | T-24 (Bladder) | 3.36 | |
| 4c | Cyclopropyl | 4-(5-Methylthiazole-2-carbonyl)piperazin-1-yl | Carboxylic Acid | T-24 (Bladder) | 4.12 | |
| 12b | Ethyl | 4-(4-Fluorophenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl | Carboxylic Acid | OVCAR-3 (Ovarian) | 44.34 | |
| A-549 (Lung) | 67.65 |
Antimicrobial Activity of 6-Fluoroquinoline Derivatives
| Compound ID | N-1 Substituent | C-7 Substituent | Organism | Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Cyclopropyl | Piperazin-1-yl | Staphylococcus aureus | ATCC 29213 | 0.25 - 1.0 | |
| Escherichia coli | ATCC 25922 | 0.015 - 0.06 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 1.0 | ||||
| Norfloxacin | Ethyl | Piperazin-1-yl | Staphylococcus aureus | ATCC 29213 | 0.5 - 2.0 | |
| Escherichia coli | ATCC 25922 | 0.06 - 0.25 | ||||
| Levofloxacin | (S)-(-)-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | 4-Methylpiperazin-1-yl | Streptococcus pneumoniae | ATCC 49619 | 1.0 | |
| Moxifloxacin | Cyclopropyl | 7-((4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl) | Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | |
| Compound 5a | Cyclopropyl | 4-(Benzoyl)piperazin-1-yl | Staphylococcus aureus | MTCC 96 | 6.25 | |
| Bacillus subtilis | MTCC 121 | 6.25 | ||||
| Escherichia coli | MTCC 739 | 12.5 | ||||
| Pseudomonas aeruginosa | MTCC 2453 | 12.5 | ||||
| Compound 5f | Cyclopropyl | 4-(4-Nitrobenzoyl)piperazin-1-yl | Staphylococcus aureus | MTCC 96 | 3.12 | |
| Bacillus subtilis | MTCC 121 | 3.12 | ||||
| Escherichia coli | MTCC 739 | 6.25 | ||||
| Pseudomonas aeruginosa | MTCC 2453 | 6.25 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 6-fluoroquinolone core and subsequent derivatization, as well as for key biological assays used to evaluate their activity.
General Synthesis of 1-Substituted-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
Step 1: Synthesis of the Quinolone Core
A common route to the 6-fluoroquinolone core involves the Gould-Jacobs reaction.
-
Reactants: A substituted aniline (e.g., 3-chloro-4-fluoroaniline) and diethyl ethoxymethylenemalonate (EMME).
-
Procedure:
-
Mix the substituted aniline and EMME in a suitable solvent (e.g., diphenyl ether).
-
Heat the mixture to a high temperature (typically 240-260 °C) to facilitate cyclization.
-
Cool the reaction mixture and collect the precipitated ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolyze the ester using a base (e.g., sodium hydroxide) followed by acidification to yield 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Step 2: N-1 Alkylation/Arylation
-
Reactants: The product from Step 1 and an alkylating or arylating agent (e.g., cyclopropyl bromide, ethyl iodide).
-
Procedure:
-
Dissolve the quinolone core in a suitable solvent (e.g., dimethylformamide - DMF) in the presence of a base (e.g., potassium carbonate).
-
Add the alkylating/arylating agent and heat the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and collect the precipitated N-1 substituted product.
-
Step 3: C-7 Substitution with Piperazine
-
Reactants: The N-1 substituted product from Step 2 and piperazine.
-
Procedure:
-
Heat the N-1 substituted quinolone and an excess of piperazine in a suitable solvent (e.g., pyridine or DMSO).
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.
-
Adjust the pH to precipitate the final product, 1-substituted-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
The product can be further purified by recrystallization.
-
In Vitro Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test 6-fluoroquinolone derivatives in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Topoisomerase II Inhibition Assay: DNA Relaxation
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Mixture:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer (containing Tris-HCl, KCl, MgCl₂, and EDTA).
-
-
Inhibitor Addition:
-
Add varying concentrations of the test 6-fluoroquinolone derivative to the reaction mixtures. Include a positive control (e.g., etoposide) and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding human topoisomerase IIα.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
-
In Vitro Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
-
Serial Dilution of Compounds:
-
Perform serial two-fold dilutions of the test 6-fluoroquinolone derivatives in a 96-well microtiter plate containing broth.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 6-fluoroquinolines.
Signaling Pathway of Topoisomerase II Inhibition and DNA Damage Response
Caption: Inhibition of Topoisomerase II by 6-fluoroquinolines leads to DNA damage and activation of the DDR pathway.
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro evaluation of novel 6-fluoroquinolones as anticancer agents.
Logical Relationship in 6-Fluoroquinolone SAR
Caption: The logical relationship illustrating how substituents at key positions influence the biological activity of 6-fluoroquinolines.
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoroquinolin-5-amine from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoroquinolin-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a substituted aniline, specifically p-fluoroaniline. The key transformations involve the construction of the quinoline core via a Skraup synthesis, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine. This protocol offers a practical and scalable approach for the preparation of this important intermediate.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of fluorine and amino groups into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This compound, in particular, serves as a key intermediate for the synthesis of various bioactive compounds. This document outlines a reliable synthetic route starting from a commercially available substituted aniline.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a three-step sequence starting from p-fluoroaniline. The overall transformation is depicted below:
-
Step 1: Skraup Synthesis of 6-Fluoroquinoline. The quinoline core is constructed by reacting p-fluoroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
-
Step 2: Nitration of 6-Fluoroquinoline. Electrophilic nitration of the synthesized 6-fluoroquinoline introduces a nitro group onto the benzene ring, primarily at the 5-position.
-
Step 3: Reduction of 6-Fluoro-5-nitroquinoline. The nitro group is then reduced to the target 5-amino group using catalytic hydrogenation.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Skraup Synthesis | p-Fluoroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 6-Fluoroquinoline | 60-70% |
| 2 | Nitration | 6-Fluoroquinoline | HNO₃, H₂SO₄ | 6-Fluoro-5-nitroquinoline | 50-60% (after separation) |
| 3 | Reduction | 6-Fluoro-5-nitroquinoline | H₂, Pd/C | This compound | >95% |
Experimental Protocols
Step 1: Synthesis of 6-Fluoroquinoline via Skraup Synthesis
This protocol is adapted from the classical Skraup synthesis for quinolines.
Materials:
-
p-Fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.
-
To this mixture, add p-fluoroaniline and a small amount of ferrous sulfate.
-
Heat the mixture gently and then add nitrobenzene dropwise through the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.
-
After the addition is complete, heat the reaction mixture to 140-150 °C for 3-4 hours.
-
Cool the mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude 6-fluoroquinoline.
-
Extract the distillate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6-fluoroquinoline by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 6-Fluoro-5-nitroquinoline via Nitration
This protocol describes the electrophilic nitration of 6-fluoroquinoline. Nitration of quinoline itself typically yields a mixture of 5- and 8-nitro isomers.[1] For 6-fluoroquinoline, the fluorine atom, being an ortho-para director, is expected to favor substitution at the 5- and 7-positions. Separation of the resulting isomers is a critical step.
Materials:
-
6-Fluoroquinoline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 6-fluoroquinoline to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 6-fluoroquinoline in sulfuric acid, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of isomers. Separate the 6-fluoro-5-nitroquinoline from other isomers (primarily 6-fluoro-7-nitroquinoline) by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Step 3: Synthesis of this compound via Reduction
This protocol utilizes catalytic hydrogenation to reduce the nitro group to an amine. This method is generally clean and high-yielding.
Materials:
-
6-Fluoro-5-nitroquinoline
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 6-fluoro-5-nitroquinoline in methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the this compound. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of synthetic steps.
Conclusion
The synthetic route detailed in these application notes provides a comprehensive guide for the preparation of this compound from p-fluoroaniline. By following the outlined protocols, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. Careful execution of each step, particularly the purification of the nitroquinoline intermediate, is crucial for obtaining the final product in high purity.
References
6-Fluoroquinolin-5-amine as a building block for kinase inhibitors
An Application Note on 6-Fluoroquinolin-5-amine as a Versatile Building Block for Novel Kinase Inhibitors
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] In the field of oncology, quinoline-based molecules have proven to be particularly effective as kinase inhibitors, which are crucial for treating various cancers by targeting aberrant cell signaling pathways.[1][2] this compound emerges as a highly valuable building block for the synthesis of next-generation kinase inhibitors. Its utility stems from three key features:
-
The Quinoline Core: This bicyclic aromatic system is an excellent bioisostere for the adenine region of ATP, enabling it to effectively anchor within the ATP-binding site of kinases and interact with the critical hinge region.
-
The 5-Amino Group: This functional group serves as a versatile synthetic handle. It allows for the straightforward introduction of a wide array of substituents through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, enabling extensive exploration of the structure-activity relationship (SAR).
-
The 6-Fluoro Substituent: The strategic placement of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate. Fluorine can improve metabolic stability, increase binding affinity through favorable electronic interactions, and modulate physicochemical properties such as lipophilicity and pKa, thereby improving overall drug-like characteristics.
This document provides detailed application notes, signaling pathway diagrams, and experimental protocols for utilizing this compound in the discovery and development of potent and selective kinase inhibitors.
Key Target Kinases and Signaling Pathways
Quinoline-based scaffolds have been successfully employed to develop inhibitors against a range of protein kinases implicated in cancer progression. The primary targets are often receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that drive cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is an RTK that, upon activation by ligands like EGF, triggers multiple downstream pathways crucial for cell growth and survival, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[2][3] Overactivity of EGFR is a common driver in several cancers, particularly non-small cell lung cancer.[4]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
Application Notes and Protocols for N-alkylation of 6-Fluoroquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 6-fluoroquinolin-5-amine, a crucial synthetic step for the development of novel pharmaceutical agents and functional materials. The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization of the C5 amino group allows for the exploration of structure-activity relationships (SAR).
Three primary methods for N-alkylation are presented:
-
Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach.
-
Reductive Amination: A highly versatile and selective method for introducing primary and secondary alkyl groups.
-
Buchwald-Hartwig N-Alkylation: A modern, palladium-catalyzed cross-coupling reaction offering excellent functional group tolerance.
Each section includes a detailed experimental protocol, a table summarizing reaction parameters, and a workflow diagram generated using Graphviz.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation involves the nucleophilic attack of the primary amine onto an alkyl halide. While synthetically simple, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation if the resulting secondary amine is sufficiently nucleophilic. Careful control of stoichiometry, temperature, and the use of a suitable base are critical to favor the desired mono-alkylated product.
Experimental Protocol
-
Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DMF, Acetonitrile, or THF). Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., alkyl iodide or bromide) (1.0 - 1.2 eq.) dropwise at room temperature. Using a slight excess of the amine can help to minimize over-alkylation.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 6-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired N-alkylated product.
Data Presentation: Reaction Parameters for Direct N-Alkylation
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 eq. |
| Alkylating Agent | R-X (R=alkyl; X=I, Br, Cl) | 1.0 - 1.2 eq. Iodides are most reactive. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | 1.5 - 2.5 eq. Cesium carbonate is often effective for challenging alkylations. |
| Solvent | DMF, Acetonitrile, THF | Anhydrous conditions are recommended. |
| Temperature | Room Temp. to 80 °C | Higher temperatures may increase reaction rate but also over-alkylation. |
| Reaction Time | 6 - 24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 30 - 70% | Highly dependent on substrate and prevention of side reactions. |
Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by reduction to the corresponding alkylated amine. This can be performed in a stepwise or a one-pot fashion and is generally more selective for mono-alkylation than direct alkylation with alkyl halides.
Experimental Protocol (One-Pot)
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 - 1.5 eq.).
-
Solvent Addition: Dissolve the components in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (or a dehydrating agent like MgSO₄ or Ti(OiPr)₄ for sterically hindered ketones) and stir the mixture at room temperature for 1-4 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq.) portion-wise. STAB is often preferred as it is selective and can be used in a one-pot procedure without prior imine isolation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Reaction Parameters for Reductive Amination
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 eq. |
| Carbonyl Source | Aldehyde or Ketone | 1.1 - 1.5 eq. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | 1.5 - 2.0 eq. STAB is highly effective and common. |
| Solvent | DCE, DCM, MeOH | DCE is common for reactions with STAB. |
| Catalyst (optional) | Acetic Acid, Ti(OiPr)₄ | A catalytic amount to promote imine formation. |
| Temperature | 0 °C to Room Temp. | Exothermic reaction upon addition of reducing agent. |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 60 - 95% | Generally provides good to excellent yields with high selectivity. |
Workflow Diagram```dot
Caption: Workflow for Buchwald-Hartwig N-Alkylation.
Application Notes and Protocols: Development of Antibacterial Agents from 6,8-Difluoro-4-Quinolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of antibacterial agents derived from 6,8-difluoro-4-quinolone scaffolds. It includes a summary of their antibacterial activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanism of action and structure-activity relationships.
Introduction
The 6,8-difluoro-4-quinolone scaffold is a key pharmacophore in the development of potent, broad-spectrum antibacterial agents. The fluorine atoms at the C-6 and C-8 positions are crucial for enhanced antibacterial potency and improved cell penetration. Modifications at the N-1, C-7, and C-5 positions of the quinolone ring have been extensively explored to optimize antibacterial activity, pharmacokinetic properties, and reduce side effects. These compounds typically exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This document outlines the key characteristics and developmental pathways for this important class of antibiotics.
Data Presentation: Antibacterial Activity
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 6,8-difluoro-4-quinolone derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of Selected 6,8-Difluoro-4-Quinolone Derivatives against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis | Reference |
| Sparfloxacin | 0.10 - 0.20 | 0.20 - 0.78 | ≤0.05 - 0.39 | 0.39 - 1.56 | |
| Ciprofloxacin (Reference) | 0.20 - 0.39 | 0.78 - 3.13 | 0.78 - 1.56 | 0.78 - 1.56 | |
| CS-940 | 0.05 - 0.10 | 0.10 - 0.39 | ≤0.05 - 0.20 | 0.20 - 0.78 | |
| AM-1155 | 0.10 | 0.20 | 0.20 | 0.78 | |
| Compound 36k (Sparfloxacin) | Superior to Ciprofloxacin | Superior to Ciprofloxacin | Superior to Ciprofloxacin | Superior to Ciprofloxacin |
Table 2: In Vitro Antibacterial Activity of Selected 6,8-Difluoro-4-Quinolone Derivatives against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Serratia marcescens | Reference |
| Sparfloxacin | ≤0.05 - 0.10 | ≤0.05 - 0.20 | 0.39 - 1.56 | 0.20 - 0.39 | |
| Ciprofloxacin (Reference) | ≤0.05 | ≤0.05 - 0.10 | 0.10 - 0.39 | 0.10 | |
| CS-940 | ≤0.05 - 0.10 | 0.10 - 0.20 | 0.78 - 3.13 | 0.20 - 0.39 | |
| AM-1155 | ≤0.05 | 0.10 | 0.39 | 0.20 | |
| Compound 22 | Excellent in vitro potency | - | - | - |
Experimental Protocols
Protocol 1: General Synthesis of 7-Substituted-1-Cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids
This protocol describes a general method for the synthesis of 6,8-difluoro-4-quinolone derivatives, focusing on the introduction of a substituent at the C-7 position.
Materials:
-
Ethyl 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Substituted piperazine or other amine
-
Pyridine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (12N)
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, dissolve ethyl 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a mixture of DMSO and pyridine.
-
Add the desired substituted amine (e.g., 3,5-dimethylpiperazine) to the solution.
-
Heat the reaction mixture under reflux for 10-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
-
Ester Hydrolysis:
-
Suspend the crude product from the previous step in a mixture of 12N hydrochloric acid and ethanol.
-
Heat the suspension at 80-85°C under reflux until TLC indicates the completion of hydrolysis (typically 24-48 hours).
-
Cool the reaction mixture and adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated product by filtration, wash with water and ethanol, and dry under vacuum.
-
-
Purification:
-
Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized quinolone compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions.
-
Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, use a microplate reader to measure the optical density at 600 nm to aid in determining the endpoint.
-
Visualizations
Mechanism of Action
The primary mechanism of action for 6,8-difluoro-4-quinolones involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Caption: Mechanism of action of 6,8-difluoro-4-quinolones.
Experimental Workflow for Antibacterial Agent Development
The development of novel 6,8-difluoro-4-quinolone antibacterial agents follows a structured workflow from initial design and synthesis to preclinical evaluation.
Caption: Workflow for the development of 6,8-difluoro-4-quinolone antibacterials.
Structure-Activity Relationships (SAR)
The antibacterial potency and spectrum of 6,8-difluoro-4-quinolones are highly dependent on the nature of substituents at key positions of the quinolone ring.
Caption: Key structure-activity relationships for 6,8-difluoro-4-quinolones.
Application Notes and Protocols: Synthesis of 2-Amino-6-fluorobenzothiazole
Introduction
2-Amino-6-fluorobenzothiazole is a heterocyclic amine containing a benzothiazole moiety, which is a core structure in many pharmacologically active molecules.[1] Derivatives of 2-aminobenzothiazole are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] This document provides a detailed experimental protocol for the synthesis of 2-amino-6-fluorobenzothiazole, a key intermediate for the development of novel therapeutic agents. The primary synthesis route involves the oxidative cyclization of 4-fluoroaniline with potassium thiocyanate using bromine.[1][3][5][6]
Experimental Protocol
This protocol outlines the synthesis of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline.
1. Materials and Reagents:
-
4-Fluoroaniline (C₆H₆FN)
-
Distilled Water
2. Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Buchner funnel and flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Melting point apparatus
3. Reaction Procedure:
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (0.1 mol, 11.11 g) in 30 mL of glacial acetic acid. In a separate beaker, prepare a solution of potassium thiocyanate (0.4 mol, 38.88 g) in 50 mL of glacial acetic acid.[3]
-
Initial Mixing: Add the potassium thiocyanate solution to the 4-fluoroaniline solution in the flask.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to between 0°C and 10°C with continuous stirring.[3][6]
-
Bromination: Prepare a solution of bromine (0.1 mol, 5.1 mL, 16.0 g) in 30 mL of glacial acetic acid.[3] Add this bromine solution dropwise to the cooled reaction mixture using a dropping funnel over a period of 1-2 hours.[3][6] It is critical to maintain the reaction temperature between 0°C and 10°C during the addition to control the reaction rate and prevent side reactions.[3]
-
Reaction Stirring: After the complete addition of bromine, continue stirring the mixture for 2 hours at a temperature below room temperature (e.g., in the cooling bath).[3] Afterwards, remove the cooling bath and continue stirring for an additional 10 hours at room temperature.[3][6]
-
Precipitation and Isolation: Pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This will cause the crude product to precipitate.[2] Neutralize the mixture to approximately pH 6-7 with a concentrated ammonia solution.[6]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.[3][6]
-
Drying: Dry the purified crystals in a vacuum oven. The final product should be an off-white to pale yellow crystalline powder.[7][8]
Data Presentation
The following table summarizes the quantitative data and physical properties of the synthesized 2-amino-6-fluorobenzothiazole.
| Parameter | Value | Reference(s) |
| Reactants | ||
| 4-Fluoroaniline | 11.11 g (0.1 mol) | [3] |
| Potassium Thiocyanate | 38.88 g (0.4 mol) | [3] |
| Bromine | 5.1 mL (0.1 mol) | [3] |
| Product | ||
| Molecular Formula | C₇H₅FN₂S | [7][9] |
| Molecular Weight | 168.19 g/mol | [7][9] |
| Theoretical Yield | 16.82 g | |
| Actual Yield (Reported) | ~89% | [3] |
| Appearance | Off-white to pale yellow crystalline powder | [7][8] |
| Melting Point | 187-190 °C | [3] |
| Characterization Data | ||
| IR (KBr, cm⁻¹) | 3435-3254 (NH₂), 3043 (Ar-H), 1615 (C=N), 715 (C-F) | [3] |
| Elemental Analysis | C: 49.95%, H: 2.99%, N: 16.66% (Calculated) | [3] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-amino-6-fluorobenzothiazole.
Safety and Handling
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Chemical Hazards:
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.
-
4-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.
-
2-Amino-6-fluorobenzothiazole (Product): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
This protocol provides a reliable and reproducible method for the synthesis of 2-amino-6-fluorobenzothiazole, achieving a high yield of 89%.[3] The procedure is based on established literature methods and is suitable for researchers in medicinal chemistry and drug development. Adherence to the specified reaction conditions and safety precautions is essential for a successful and safe synthesis.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-6-fluorobenzothiazole, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of Ketones to Primary Amines
Introduction
The synthesis of primary amines is a cornerstone of modern organic and medicinal chemistry, as they are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Reductive amination of carbonyl compounds stands out as one of the most powerful and widely used methods for forming C-N bonds.[2] This approach converts a ketone or aldehyde into an amine through an intermediate imine, which is subsequently reduced.[3]
Direct synthesis of primary amines from ketones is particularly challenging due to the propensity for over-alkylation, leading to mixtures of secondary and tertiary amines. This application note details a highly chemoselective, one-pot procedure for the reductive mono-alkylation of ketones using an ammonia source, a Lewis acid promoter, and a mild hydride reducing agent. This method avoids the use of gaseous ammonia and provides a direct, high-throughput route to diverse primary amines with a simple workup procedure.[4][5]
General Reaction Scheme & Methodology
The overall transformation involves the reaction of a ketone with an ammonia source in the presence of a Lewis acid, which facilitates the formation of an imine intermediate. This intermediate is then reduced in situ by a hydride agent, such as sodium borohydride, to yield the final primary amine.
A particularly effective system employs ammonium chloride as the ammonia source, titanium(IV) isopropoxide [Ti(Oi-Pr)₄] as a dual Lewis acid catalyst and water scavenger, and sodium borohydride (NaBH₄) as the reducing agent.[4][5] The reaction proceeds smoothly at ambient temperature and demonstrates excellent functional group tolerance.[5]
Experimental Workflow
The logical flow of the one-pot synthesis is depicted below. The ketone is first mixed with the ammonia source and the titanium catalyst to facilitate the formation of an aminocarbinolatotitanium complex or a related imine intermediate. After a sufficient incubation period, the reducing agent is added to reduce the C=N bond, yielding the primary amine.
Caption: One-pot workflow for ketone to primary amine synthesis.
Comparative Data
The described method is applicable to a range of ketone substrates. The following table summarizes the isolated yields for the conversion of various ketones to their corresponding primary amines using the Ti(Oi-Pr)₄/NaBH₄ system.
| Entry | Ketone Substrate | Product Primary Amine | Yield (%)[4] |
| 1 | Acetophenone | 1-Phenylethylamine | 83 |
| 2 | Benzophenone | Benzhydrylamine | 92 |
| 3 | 4-Methylacetophenone | 1-(p-Tolyl)ethylamine | 85 |
| 4 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethylamine | 88 |
| 5 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethylamine | 86 |
| 6 | Cyclohexanone | Cyclohexylamine | 78 |
| 7 | 2-Heptanone | 2-Heptylamine | 72 |
| 8 | 3-Pentanone | 3-Pentylamine | 62 |
Detailed Experimental Protocol
This protocol is adapted from the general procedure reported for the selective monoalkylation of ammonia with ketones.[4][5]
Reagents & Equipment:
-
Ketone (10 mmol scale)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] (5.9 mL, 20 mmol)
-
Ammonium chloride (NH₄Cl) (1.07 g, 20 mmol)
-
Triethylamine (NEt₃) (2.79 mL, 20 mmol)
-
Sodium borohydride (NaBH₄) (0.57 g, 15 mmol)
-
Absolute Ethanol (20 mL)
-
2M Aqueous Ammonia (30 mL)
-
Diethyl ether (Et₂O)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Imine Formation:
-
To a clean, dry round-bottom flask, add the ketone (10 mmol), absolute ethanol (20 mL), ammonium chloride (1.07 g, 20 mmol), and triethylamine (2.79 mL, 20 mmol).
-
Begin stirring the mixture at ambient temperature.
-
Carefully add titanium(IV) isopropoxide (5.9 mL, 20 mmol) to the suspension.
-
Cap the flask and continue to stir the mixture at ambient temperature for 9-11 hours.
-
-
Reduction:
-
After the initial stirring period, add sodium borohydride (0.57 g, 15 mmol) to the reaction mixture in portions.
-
Continue stirring the resulting mixture for an additional 7-8 hours at ambient temperature.[4]
-
-
Workup and Isolation:
-
Quench the reaction by pouring the mixture into 2M aqueous ammonia (30 mL).[4][5]
-
Filter the resulting inorganic precipitate through a pad of celite and wash the filter cake thoroughly with diethyl ether (e.g., 50 mL).[4]
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine all organic extracts and wash with 1M HCl (3 x 20 mL) to extract the amine product into the aqueous phase.
-
Separate the acidic aqueous layers and basify to a pH > 10 by carefully adding a concentrated NaOH or KOH solution.
-
Extract the now basic aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the final organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[4]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to afford the purified primary amine.
-
Safety Considerations
-
Titanium(IV) isopropoxide is moisture-sensitive and should be handled under a dry atmosphere if possible.
-
Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas; add it cautiously.
-
Triethylamine is a corrosive and flammable liquid.
-
All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride [designer-drug.com]
- 5. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
Application Notes and Protocols for Multi-Component Reactions in Quinoline Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials. Their derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex quinoline derivatives. MCRs offer significant advantages over traditional linear syntheses, such as higher atom economy, operational simplicity, and the ability to generate diverse molecular libraries from simple starting materials in a single step.
These application notes provide detailed experimental protocols, quantitative data, and mechanistic insights for several key MCRs used in the synthesis of quinoline derivatives, including the Doebner-von Miller, Combes, Conrad-Limpach, Friedländer, and Povarov reactions.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[2] A significant challenge with this reaction is the potential for acid-catalyzed polymerization of the carbonyl compound, which can lead to tar formation and reduced yields.[2]
Reaction Mechanism
The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation to furnish the final quinoline product.
Caption: General mechanism of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline
This protocol is adapted to minimize tar formation.[3]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a minimal amount of a suitable solvent (e.g., toluene).
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Quantitative Data
The following table summarizes the synthesis of various quinoline derivatives using a silver(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions at 120 °C for 3 hours.
| Aniline Derivative | α,β-Unsaturated Aldehyde | Product | Yield (%) |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | 89 |
| 4-Methylaniline | Cinnamaldehyde | 6-Methyl-2-phenylquinoline | 85 |
| 4-Methoxyaniline | Cinnamaldehyde | 6-Methoxy-2-phenylquinoline | 82 |
| 4-Chloroaniline | Cinnamaldehyde | 6-Chloro-2-phenylquinoline | 76 |
| Aniline | Crotonaldehyde | 2-Methylquinoline | 78 |
| 4-Methylaniline | Crotonaldehyde | 2,6-Dimethylquinoline | 75 |
Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[4] The reaction involves the formation of an enamine intermediate, followed by cyclization and dehydration.[5]
Reaction Mechanism
The mechanism involves initial condensation to form an enamine, followed by acid-catalyzed cyclization and dehydration.
Caption: General mechanism of the Combes quinoline synthesis.
Experimental Protocol
A general procedure for the Combes synthesis is as follows:
-
To a stirred solution of the aniline (1.0 eq) in a suitable solvent, add the β-diketone (1.1 eq).
-
Carefully add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture to the desired temperature (often reflux) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
The following table presents examples of quinoline derivatives synthesized via the Combes reaction.
| Aniline Derivative | β-Diketone | Product | Yield (%) | Reference |
| Aniline | Acetylacetone | 2,4-Dimethylquinoline | - | [5] |
| m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | - | [5] |
| β-Naphthylamine | Acetylacetone | Benzo[g]quinoline derivative | - | [5] |
| p-Anisidine | Cyclohexanone-2-aldehyde | 3,4-Cyclohexano-6-methoxyquinoline | - | [5] |
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a two-step procedure for the preparation of 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones).[6] The first step is the condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature thermal cyclization.[3]
Reaction Mechanism
The synthesis proceeds via enamine formation followed by thermal cyclization.
Caption: General mechanism of the Conrad-Limpach synthesis.
Experimental Protocol
Step 1: Synthesis of the β-Aminoacrylate Intermediate [3]
-
In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-ketoester (1.1 eq) in a suitable solvent (e.g., toluene or ethanol).
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the condensation.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After cooling, remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to the 4-Hydroxyquinoline [3]
-
Place the crude β-aminoacrylate intermediate in a flask containing a high-boiling, inert solvent (e.g., mineral oil or diphenyl ether).
-
Heat the mixture with stirring to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes, monitoring the progress by TLC.
-
Allow the mixture to cool to room temperature. The product often precipitates.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
The crude 4-hydroxyquinoline can be further purified by recrystallization.
Quantitative Data
The following table shows the effect of different solvents on the yield of a 4-hydroxyquinoline derivative in the thermal cyclization step.[7]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| Dowtherm A | 257 | 65 |
Friedländer Annulation
The Friedländer synthesis is a versatile and direct method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] The reaction can be catalyzed by either acids or bases.[9]
Reaction Mechanism
The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration.
Caption: General mechanism of the Friedländer annulation.
Experimental Protocol: One-Pot Synthesis from o-Nitroarylcarbaldehydes[11]
This protocol describes a practical and scalable one-pot procedure.
-
To a suspension of an o-nitroarylcarbaldehyde (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to reduce the nitro group.
-
Add the ketone or aldehyde (1.2 eq) and an aqueous solution of potassium hydroxide.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.
-
After cooling, filter the reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data
The following table illustrates the scope of the one-pot Friedländer synthesis.[10]
| o-Nitroarylcarbaldehyde | Carbonyl Compound | Product | Yield (%) |
| 2-Nitrobenzaldehyde | Acetone | 2-Methylquinoline | 85 |
| 2-Nitrobenzaldehyde | Acetophenone | 2-Phenylquinoline | 92 |
| 2-Nitrobenzaldehyde | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 88 |
| 5-Chloro-2-nitrobenzaldehyde | Acetophenone | 6-Chloro-2-phenylquinoline | 95 |
| 2-Nitro-4-methoxybenzaldehyde | Acetone | 7-Methoxy-2-methylquinoline | 82 |
Povarov Reaction
The Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an activated alkene (or alkyne) to produce tetrahydroquinolines, which can often be oxidized in situ to the corresponding quinolines.[11] This reaction is a powerful tool for the synthesis of highly substituted quinoline derivatives.[12]
Reaction Mechanism
The Povarov reaction is a formal aza-Diels-Alder reaction. An imine, formed in situ from the aniline and aldehyde, reacts with the alkene in a [4+2] cycloaddition.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Development of FAK Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] Its central role in cellular processes such as adhesion, migration, proliferation, and survival makes it a key target in oncology research.[3][4][5] Overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers and are often correlated with increased malignancy, invasion, metastasis, and poor patient prognosis.[1][3][4][6][7] Consequently, small molecule inhibitors of FAK are not only valuable tools for dissecting cancer biology but also represent a promising class of therapeutic agents.[1][3][8]
These application notes provide a comprehensive guide, including detailed protocols, for the in vitro and in vivo characterization of FAK inhibitors for cancer therapy.
Mechanism of Action of FAK Inhibitors
FAK is a central node for signals originating from the extracellular matrix (ECM) and growth factor receptors, influencing tumor progression and metastasis.[3][6][9][10][11] The canonical activation of FAK occurs upon integrin clustering at focal adhesions, leading to its autophosphorylation at Tyrosine 397 (Y397).[1] This phosphorylation event creates a docking site for the SH2 domain of Src family kinases.[1] The resultant FAK/Src complex phosphorylates a variety of downstream substrates, activating critical oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are essential for cell survival, proliferation, and motility.[1][6][9][12]
The majority of FAK inhibitors in development are ATP-competitive, binding to the kinase domain to prevent the phosphorylation of FAK and subsequent downstream signaling.[2] By inhibiting FAK, these molecules can suppress tumor growth, reduce cell migration and invasion, and potentially overcome drug resistance.[7][8][13][14]
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in integrating signals from the cell's exterior to modulate key cancer-related cellular processes.
Key FAK Inhibitors in Development
Several FAK inhibitors are currently in various stages of preclinical and clinical development. The table below summarizes the characteristics of some prominent examples.
| Inhibitor | Also Known As | Target(s) | Development Phase | Key Indications |
| Defactinib | VS-6063, PF-04554878 | FAK, PYK2 | Phase I/II | Mesothelioma, Ovarian Cancer, NSCLC, Pancreatic Cancer[13] |
| IN10018 | BI-853520, Ifebemtinib | FAK | Phase I/II | Platinum-Resistant Ovarian Cancer, Solid Tumors[15][16] |
| GSK2256098 | FAK | Phase I/II | Solid Tumors, Pancreatic Cancer, Meningioma[17][18][19] | |
| Y15 | FAK | Preclinical | Pancreatic Cancer, Lung Cancer[20][21] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for selected FAK inhibitors, demonstrating their potency in enzymatic and cell-based assays, as well as in vivo efficacy.
Table 1: In Vitro Potency of FAK Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| IN10018 | Recombinant FAK Kinase Assay | FAK | 1 nM | [22] |
| IN10018 | FAK Autophosphorylation (PC-3 cells) | pFAK (Y397) | 1 nM | [23] |
| IN10018 | Anchorage-Independent Proliferation | PC-3 cells | 3 nM | [23] |
| TAE226 | FAK Kinase Assay | FAK | 5.5 - 7.0 nM | [24][25] |
| Y15 | FAK Autophosphorylation | Pancreatic Cancer Cells | <50 µM | [20] |
| Y15 | In Vitro Kinase Assay | FAK | ~1 µM | [20] |
| Compound 22 | FAK Kinase Assay | FAK | 28.2 nM | [26] |
| Compound 22 | Cell Proliferation | U-87MG cells | 0.16 µM | [26] |
| Compound 22 | Cell Proliferation | A-549 cells | 0.27 µM | [26] |
| Compound 22 | Cell Proliferation | MDA-MB-231 cells | 0.19 µM | [26] |
Table 2: In Vivo Efficacy of FAK Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Model | Dosage | Tumor Growth Inhibition | Reference |
| Defactinib | Ovarian Cancer | PTX-sensitive & resistant models | 50 mg/kg p.o. | Enhanced tumor growth inhibition | [27] |
| IN10018 | Pancreatic Cancer | Xenograft | 10 mg/kg/day | Up to 85% | [28] |
| IN10018 | Prostate Cancer | PC-3 Xenograft | 50 mg/kg/day p.o. | Significant, long-lasting repression of pFAK | [23] |
| Y15 | Pancreatic Cancer | Human pancreatic tumor xenograft | Not specified | Effective tumor regression | [20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific FAK inhibitors and cell lines.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant FAK.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., poly(E,Y)4:1)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[29]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test FAK inhibitor
Protocol:
-
Prepare serial dilutions of the FAK inhibitor in kinase buffer.
-
In a 96-well plate, add the FAK enzyme, FAK substrate, and the FAK inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.[29]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol:
-
Record luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a FAK inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the FAK inhibitor (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Transwell Cell Migration Assay
This assay assesses the ability of a FAK inhibitor to block the migration of cancer cells towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cells
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol or 5% glutaraldehyde for fixation[30]
-
Crystal violet stain[30]
Protocol:
-
Culture cells to ~80-90% confluency and then starve them in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing various concentrations of the FAK inhibitor or vehicle control.
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.[31]
-
Gently place the Transwell insert into the well.
-
Seed 1 x 10⁵ cells in 100 µL of the cell suspension from step 2 into the upper chamber of the insert.[30][31]
-
Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migration rate (e.g., 2.5 to 24 hours).[30][31]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[30][31]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes or 5% glutaraldehyde for 10 minutes.[30][31]
-
Stain the fixed cells with 1% crystal violet for 20 minutes.[30]
-
Gently wash the insert with water to remove excess stain.
-
Count the number of stained, migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FAK inhibitor in an animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
FAK inhibitor formulated for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells, often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the FAK inhibitor (e.g., 50 mg/kg, daily by oral gavage) to the treatment group and the vehicle to the control group.[23][27]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pFAK).
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the evaluation of FAK inhibitors.
Conclusion
Targeting FAK represents a promising therapeutic strategy in oncology.[3][8] FAK inhibitors have demonstrated significant anti-tumor activity in preclinical models and are being evaluated in clinical trials, often in combination with other therapies to enhance efficacy and overcome resistance.[7][8][32] The protocols and data presented in these application notes provide a robust framework for researchers to evaluate novel FAK inhibitors and further elucidate their therapeutic potential in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Defactinib used for? [synapse.patsnap.com]
- 14. Facebook [cancer.gov]
- 15. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. selleckchem.com [selleckchem.com]
- 28. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Fluoroquinolin-5-amine synthesis
Welcome to the technical support center for the synthesis of 6-Fluoroquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important fluoroquinoline derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and logical synthetic approach for this compound involves a multi-step process. This strategy begins with the construction of the 6-fluoroquinoline core, followed by nitration at the 5-position, and concludes with the reduction of the nitro group to the desired 5-amino group. This stepwise approach allows for controlled functionalization of the quinoline ring system.
Q2: Which named reaction is recommended for constructing the 6-fluoroquinoline core?
A2: The Skraup synthesis is a robust and classic method for quinoline synthesis and is well-suited for preparing 6-fluoroquinoline from 4-fluoroaniline.[1] This reaction involves the cyclization of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent. Alternative methods like the Friedländer or Combes syntheses can also be employed, but the Skraup reaction is often a reliable starting point.[2][3]
Q3: How can I introduce the amino group at the 5-position of 6-fluoroquinoline?
A3: Direct amination of the 6-fluoroquinoline core at the 5-position is challenging. The recommended method is a two-step process: first, nitration of 6-fluoroquinoline to yield 6-fluoro-5-nitroquinoline, followed by the selective reduction of the nitro group to the amine. This nitration-reduction sequence is a common and effective strategy for introducing an amino group onto an aromatic ring.
Q4: What are the critical parameters to control during the nitration of 6-fluoroquinoline?
A4: Temperature control is paramount during the nitration step to prevent over-nitration and the formation of unwanted isomers. The reaction should be carried out at low temperatures, typically between -5°C and 0°C.[4] A standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The regioselectivity of the nitration is directed by the existing fluoro group and the quinoline nitrogen.
Q5: Which reducing agents are suitable for the conversion of 6-fluoro-5-nitroquinoline to this compound?
A5: Several reducing agents can be employed for the selective reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[5] Alternatively, metal/acid combinations such as iron powder in the presence of hydrochloric or acetic acid are also effective.[5] The choice of reducing agent may depend on the presence of other functional groups and the desired reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield or No Reaction in Skraup Synthesis of 6-Fluoroquinoline
| Potential Cause | Troubleshooting Steps |
| Insufficiently strong acidic conditions | Ensure the use of concentrated sulfuric acid. The acid acts as both a catalyst and a dehydrating agent. |
| Reaction temperature too low | The Skraup reaction often requires high temperatures to initiate and proceed.[6] Gradually increase the temperature while monitoring the reaction. |
| Inefficient dehydration of glycerol | Concentrated sulfuric acid is crucial for dehydrating glycerol to the reactive acrolein intermediate.[1] Ensure the acid is of high concentration. |
| Oxidizing agent is not effective | Nitrobenzene is a common oxidizing agent in the Skraup reaction. Ensure its presence in the reaction mixture. |
Problem 2: Formation of Multiple Isomers During Nitration of 6-Fluoroquinoline
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high | High temperatures can lead to a loss of regioselectivity. Maintain a low temperature (e.g., -5°C to 0°C) throughout the addition of the nitrating agent.[4] |
| Incorrect ratio of nitrating agents | Use a carefully measured amount of the nitrating mixture (fuming nitric acid and concentrated sulfuric acid) to avoid over-nitration. |
| Substrate purity | Ensure the starting 6-fluoroquinoline is pure, as impurities can lead to side reactions. |
Problem 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Steps |
| Catalyst poisoning (for catalytic hydrogenation) | Ensure the substrate and solvent are free of impurities that could poison the Pd/C catalyst. Consider using a fresh batch of catalyst. |
| Insufficient reducing agent | If using a metal/acid system (e.g., Fe/HCl), ensure a sufficient excess of the metal is used. |
| Reaction time is too short | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. |
Problem 4: Undesired Side Reactions During Reduction (e.g., Defluorination)
| Potential Cause | Troubleshooting Steps |
| Harsh reaction conditions | While catalytic hydrogenation is generally selective, prolonged reaction times or high temperatures can sometimes lead to hydrodefluorination. Optimize the reaction time and temperature. |
| Choice of catalyst | In some cases, specific catalysts can be more prone to causing dehalogenation. If this is a persistent issue, consider screening other catalysts or using a chemical reducing agent like stannous chloride (SnCl₂). |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction
Materials:
-
4-Fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate (optional, as a moderator)[7]
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cooled in an ice bath.
-
Slowly add 4-fluoroaniline to the stirred acid.
-
Add glycerol and nitrobenzene to the mixture.
-
Optionally, add a small amount of ferrous sulfate to moderate the reaction.[7]
-
Gently heat the mixture to initiate the reaction. The reaction can be exothermic, so be prepared to cool the flask if necessary.
-
Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure the reaction goes to completion.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) until it is strongly alkaline.
-
Isolate the crude 6-fluoroquinoline by steam distillation.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 6-Fluoro-5-nitroquinoline
Materials:
-
6-Fluoroquinoline
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 6-fluoroquinoline in concentrated sulfuric acid, maintaining the temperature at -5°C to 0°C using an ice-salt bath.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cold.
-
Slowly add the nitrating mixture dropwise to the solution of 6-fluoroquinoline, ensuring the temperature does not rise above 0°C.[4]
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude 6-fluoro-5-nitroquinoline from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of this compound
Materials:
-
6-Fluoro-5-nitroquinoline
-
Ethanol or Ethyl Acetate (solvent)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve 6-fluoro-5-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Typical Yield (%) |
| 1 | Skraup Synthesis | 4-Fluoroaniline, Glycerol, H₂SO₄, Nitrobenzene | 140-160 | 40-60 |
| 2 | Nitration | 6-Fluoroquinoline, HNO₃, H₂SO₄ | -5 to 0 | 70-85 |
| 3 | Nitro Reduction | 6-Fluoro-5-nitroquinoline, H₂, Pd/C | Room Temperature | >90 |
Visualizations
References
Technical Support Center: Synthesis of 6-Fluoroquinolin-5-amine
Welcome to the technical support center for the synthesis of 6-Fluoroquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this key chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound, likely through common quinoline synthesis routes such as the Skraup or a modified Friedländer synthesis.
Low Yield & Reaction Failure
Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes?
A1: Low yields in quinoline synthesis can arise from several factors. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. For fluoro- and amino-substituted quinolines, the catalyst must be strong enough to promote cyclization without causing degradation.
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating. However, excessive temperatures can lead to decomposition of reactants or products and the formation of tarry byproducts[1]. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction[1].
-
Poor Substrate Reactivity: The electronic properties of your starting materials, such as a substituted aniline, significantly impact the reaction rate. Electron-withdrawing groups, like fluorine, on an aniline can deactivate the ring, making the cyclization step more challenging[1].
-
Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often crucial[1].
Troubleshooting Workflow for Low Yield
Below is a general workflow to troubleshoot low-yield reactions.
Purity Issues & Side Reactions
Q2: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in syntheses like the Skraup reaction, often due to harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates[2]. To minimize tarring:
-
Use a Moderator: In vigorous reactions, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction rate and reduce charring[2]. Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process[3].
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases should be carefully controlled[2].
-
Controlled Reagent Addition: Slow and careful addition of strong acids, like concentrated sulfuric acid, while cooling the reaction mixture can prevent localized hotspots and uncontrolled reactions[2].
Q3: My purified product is a dark, discolored solid. What could be the reason?
A3: The discoloration of amino-substituted quinolines can be due to oxidation. The amino group makes the quinoline ring electron-rich and more susceptible to oxidation, which can lead to colored impurities. To mitigate this:
-
Inert Atmosphere: Perform purification steps, such as chromatography and solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon)[4].
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen[4].
-
Reducing Agents in Work-up: The addition of a small amount of a reducing agent, like sodium dithionite, during the work-up may help prevent oxidation[4].
Q4: I'm having difficulty purifying the final product. What purification strategies are recommended?
A4: The purification of this compound can be challenging due to its polarity. A combination of techniques may be necessary:
-
Acid-Base Extraction: The basic amino group allows for extraction into an acidic aqueous solution. This can separate it from non-basic impurities. After separation, the aqueous layer can be basified to precipitate the product, which is then extracted with an organic solvent[4].
-
Column Chromatography: Silica gel column chromatography can be effective. A gradient elution using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often required. The polarity of the product may cause streaking on TLC plates; adding a small amount of a basic modifier (like triethylamine) to the eluent can improve the separation[4].
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for final purification.
Purification Strategy Workflow
References
Technical Support Center: Purification of 6-Fluoroquinolin-5-amine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 6-Fluoroquinolin-5-amine using column chromatography. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel column chromatography?
A1: The primary challenge arises from the basic nature of the amine group in this compound. This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. These interactions can cause several issues, including:
-
Peak Tailing: The compound elutes from the column slowly and asymmetrically, leading to broad peaks and poor separation.
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica that it cannot be eluted, resulting in low recovery.
-
Compound Degradation: The acidic nature of the silica gel can potentially degrade sensitive molecules.
Q2: How can I overcome the challenges of purifying basic amines on silica gel?
A2: To mitigate the issues caused by the basicity of this compound, two primary strategies are employed:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups on the silica surface. Common basic modifiers include triethylamine (TEA) or ammonia. A typical concentration of these modifiers is 0.1-1% (v/v).
-
Alternative Stationary Phases: Using a stationary phase with a less acidic or basic character can prevent the strong interactions. Suitable alternatives to standard silica gel include:
-
Amine-functionalized silica: This stationary phase has amino groups bonded to the silica surface, creating a more basic environment.
-
Alumina (basic or neutral): Alumina is another polar stationary phase that is available in different pH grades. Basic or neutral alumina is often a good choice for the purification of basic compounds.
-
Reversed-phase silica (C18): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This technique can be very effective for purifying polar and ionizable compounds.
-
Q3: What are some recommended starting solvent systems for the column chromatography of this compound?
A3: The choice of solvent system (mobile phase) is crucial for achieving good separation. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate. Here are some suggested starting points for different stationary phases:
| Stationary Phase | Mobile Phase System (starting gradients) | Modifier |
| Silica Gel | Hexane / Ethyl Acetate (e.g., start with 9:1, gradually increase polarity) | 0.1 - 1% Triethylamine |
| Dichloromethane / Methanol (e.g., start with 98:2, gradually increase polarity) | 0.1 - 1% Triethylamine or Ammonia | |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None typically required |
| Dichloromethane / Ethyl Acetate | None typically required | |
| Reversed-Phase (C18) | Acetonitrile / Water | 0.1% Formic Acid or Acetic Acid |
| Methanol / Water | 0.1% Formic Acid or Acetic Acid |
Note: These are starting recommendations. The optimal solvent system should be determined experimentally using TLC.
Q4: Can I use preparative HPLC for the purification of this compound?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining highly pure this compound, especially for final purification steps or when small quantities of high-purity material are required. A reversed-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | 1. Mobile phase is not polar enough. 2. Strong interaction with the silica gel. | 1. Gradually increase the polarity of the mobile phase. 2. Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase. If the issue persists, consider switching to an amine-functionalized silica or alumina column. |
| Compound elutes with the solvent front (low Rf) | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Poor separation (co-elution of impurities) | 1. Inappropriate solvent system. 2. Column overloading. | 1. Optimize the solvent system using TLC to maximize the difference in Rf values between your compound and the impurities. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
| Streaking or tailing of the spot on TLC and broad peaks on the column | 1. Strong interaction of the basic amine with the acidic silica gel. 2. Compound is not stable on silica gel. | 1. Add a basic modifier (e.g., triethylamine) to your TLC and column mobile phase. 2. Consider using an alternative stationary phase like amine-functionalized silica or alumina. 3. Minimize the time the compound spends on the column by working efficiently. |
| Multiple spots on TLC after purification | 1. Incomplete separation. 2. Decomposition of the compound on the column. | 1. Re-purify the collected fractions using a shallower solvent gradient or a different solvent system. 2. Check the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if new spots appear. If it is unstable, use a less acidic stationary phase or a different purification method. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) containing 0.5% triethylamine.
-
Identify a solvent system that gives an Rf value of approximately 0.2-0.3 for the desired compound and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (identified from TLC).
-
Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, "dry loading" is recommended: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the compound.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A logical workflow for troubleshooting common issues in the column chromatography of this compound.
Technical Support Center: Troubleshooting Common Side Reactions in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of quinolines. The information is tailored to help optimize reaction outcomes and purify the desired quinoline products.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I manage this?
A1: The Skraup synthesis is known for being highly exothermic. To moderate the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be employed.
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[1]
-
Ensure efficient stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[1]
Q2: I'm observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a frequent side reaction in the Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[1] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]
-
Purification: The crude product is often a dark, tarry substance.[1] Steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[1][3]
Q3: My Doebner-von Miller reaction has a low yield due to a large amount of polymeric material. How can I prevent this?
A3: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis.[4] To mitigate this:
-
Employ a biphasic solvent system: Using a two-phase system, such as water/toluene, can sequester the carbonyl compound in the organic phase, which drastically reduces its polymerization in the acidic aqueous phase.[4]
-
Slow addition of reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[5]
-
Optimize acid concentration and type: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find a balance between reaction rate and byproduct formation.[4][5]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones in the Combes synthesis. The regioselectivity is influenced by both steric and electronic effects.[6]
-
Steric hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[6]
-
Aniline substituents: The electronic nature of substituents on the aniline ring (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[6]
-
Acid catalyst: The choice of acid catalyst, for example, sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of the regioisomers formed.[6]
Q5: How can I control regioselectivity in the Friedländer synthesis when using an unsymmetrical ketone?
A5: Regioselectivity is a significant consideration in the Friedländer synthesis with unsymmetrical ketones.[7] Several strategies can be employed to control the outcome:
-
Catalyst selection: The choice of an acid or base catalyst can influence which enolate of the unsymmetrical ketone is formed, thereby directing the initial condensation step. Recent research has explored various catalysts, including ionic liquids and metal-organic frameworks, to improve regioselectivity.[8][9]
-
Substrate modification: Introducing a directing group on one of the reactants can favor the formation of a specific regioisomer.[10]
-
Reaction conditions: Systematically optimizing the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[10]
Data Presentation
Table 1: Troubleshooting Common Side Reactions in Quinoline Synthesis
| Synthesis | Common Side Reaction | Cause | Troubleshooting Strategy | Expected Outcome |
| Skraup | Tar Formation | Harsh acidic and oxidizing conditions leading to polymerization.[1] | Use of moderators (e.g., FeSO₄), controlled temperature, and slow addition of acid.[1] | Reduced charring and increased yield of the desired quinoline. |
| Doebner-von Miller | Polymerization of Carbonyl Compound | Acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone. | Employ a biphasic solvent system (e.g., water/toluene), slow addition of the carbonyl compound.[4] | Minimized polymer formation and improved product yield. |
| Combes | Formation of Regioisomers | Use of unsymmetrical β-diketones, influenced by steric and electronic factors.[6] | Modification of substituents on the aniline or diketone, and optimization of the acid catalyst.[6] | Preferential formation of the desired regioisomer. |
| Friedländer | Formation of Regioisomers | Reaction with unsymmetrical ketones.[7] | Judicious choice of catalyst (acidic or basic), substrate modification with directing groups, and optimization of reaction conditions.[8] | Improved regioselectivity and higher yield of the target isomer. |
Table 2: Effect of Catalysts on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | Nd(NO₃)₃·6H₂O | Ethanol | Room Temp | 2 | 94 |
| 2-Aminoacetophenone | Ethyl acetoacetate | Nd(NO₃)₃·6H₂O | Ethanol | Room Temp | 1.5 | 92 |
| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | Solvent-free | 120 | 0.5 | 95 |
| 2-Aminobenzophenone | Acetylacetone | Cu-based MOF | Toluene | 100 | 2 | High |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | Ethanol/Water | 60 | - | High |
| Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is for illustrative purposes based on literature reports.[11][12] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate as a Moderator
This protocol is a general guideline and should be adapted based on the specific aniline derivative used.
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and efficient mechanical stirring, cautiously add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and with continuous stirring and cooling, add concentrated sulfuric acid to the mixture. The addition is highly exothermic.
-
Initiation: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for approximately 30-60 minutes.[13]
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[13]
-
Work-up (Steam Distillation):
-
Allow the reaction mixture to cool to room temperature.
-
Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Set up for steam distillation. Pass steam through the mixture to distill the quinoline from the tarry residue.[3] Collect the distillate, which will contain the quinoline and water.
-
-
Purification:
-
Separate the quinoline layer from the aqueous distillate.
-
The crude quinoline can be further purified by dissolving it in dilute sulfuric acid, treating with sodium nitrite to remove any residual aniline, followed by re-liberation of the quinoline with a strong base and a second steam distillation.[3]
-
Final purification can be achieved by vacuum distillation.[3]
-
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System
This protocol is designed to minimize tar formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline and 6 M hydrochloric acid.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Reaction: Heat the aniline hydrochloride mixture to reflux. Slowly add the crotonaldehyde solution from the addition funnel to the refluxing mixture over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.[4]
-
Protocol 3: General Procedure for Friedländer Synthesis
This is a general protocol that can be adapted for acid or base catalysis.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[14]
-
Mandatory Visualization
Signaling Pathways
Caption: Reaction mechanism of the Skraup quinoline synthesis.
Caption: Reaction mechanism of the Doebner-von Miller synthesis.
Caption: Reaction mechanism of the Combes quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Temperature Control in Exothermic Reactions of Aniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in exothermic reactions involving aniline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during exothermic reactions of aniline derivatives, with a focus on temperature-related causes and solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Possible Causes:
-
Solutions:
-
Immediately cease the addition of the exothermic reactant.[1][2]
-
Enhance the efficiency of the cooling bath (e.g., by adding more ice or switching to a cryo-coolant).[1]
-
Introduce a pre-chilled, inert solvent to dilute the reaction mixture and absorb excess heat.[1]
-
For subsequent experiments, consider reducing the addition rate, using more dilute reactant solutions, or employing a more efficient cooling apparatus.[1]
-
Issue 2: Low Yield of the Desired Product
-
Possible Causes:
-
Side Reactions: Elevated temperatures can promote the formation of oxidation byproducts, which may appear as tar-like substances.[1]
-
Over-reaction: In nitration reactions, higher temperatures can lead to the formation of dinitroaniline derivatives.[1] Similarly, in bromination, polybromination can occur.[2]
-
Poor Selectivity: Fluctuations in temperature can negatively impact the regioselectivity of the reaction.[1]
-
Incomplete Reaction: An insufficient amount of the reacting agent was used, or the reaction was not allowed to proceed for a sufficient duration.[2]
-
-
Solutions:
-
Maintain a consistently low reaction temperature within the optimal range for the specific reaction (e.g., 0-10 °C for many nitrations).[1]
-
To moderate reactivity and prevent oxidation, consider protecting the amino group (e.g., through acetylation) before proceeding with the reaction.[1][2]
-
For improved temperature control and selectivity, a continuous flow reactor can be utilized.[1]
-
Ensure the stoichiometry of all reactants is accurate, potentially using a slight excess of the derivatizing agent, while carefully monitoring the reaction progress.[2]
-
Issue 3: Formation of Undesired Isomers (e.g., meta-Nitroaniline in Nitration)
-
Possible Causes:
-
Solutions:
Issue 4: Discolored Final Product (e.g., Yellow or Brown)
-
Possible Causes:
-
Solutions:
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in reactions involving aniline derivatives?
A1: Many reactions with aniline derivatives, such as nitration and bromination, are highly exothermic, meaning they release a significant amount of heat.[1][2] Without proper temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway reaction" that could result in an explosion.[1][3] Furthermore, elevated temperatures can lead to undesirable side reactions, such as oxidation, over-reaction (e.g., dinitration or polybromination), and the formation of unwanted isomers, all of which reduce the yield and purity of the desired product.[1]
Q2: What is the ideal temperature range for the nitration of aniline?
A2: The ideal temperature for the nitration of aniline is typically kept low, generally between 0 °C and 10 °C.[1] This is often achieved using an ice bath or an ice-salt bath to effectively manage the heat generated during the reaction.[1]
Q3: How can I achieve mono-bromination of aniline instead of the tri-brominated product?
A3: To achieve selective mono-bromination, the highly activating effect of the amino group needs to be moderated. The most common strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH3) through acetylation.[2] This is accomplished by reacting the aniline with acetic anhydride. The resulting acetanilide has a less activating substituent, which allows for controlled mono-bromination, primarily at the para position due to steric hindrance.[2] The protecting group can subsequently be removed by hydrolysis to yield the mono-brominated aniline.[2]
Q4: What are the primary products of an uncontrolled bromination of aniline?
A4: In an uncontrolled reaction, such as using bromine water at room temperature, the high reactivity of the aniline ring leads to polysubstitution.[2] The major product formed is a white precipitate of 2,4,6-tribromoaniline, as all available ortho and para positions on the ring are readily brominated.[2]
Data Presentation
Table 1: Recommended Temperature Ranges for Common Exothermic Reactions of Aniline Derivatives
| Reaction | Aniline Derivative | Reagents | Recommended Temperature Range (°C) | Citation(s) |
| Nitration | Acetanilide | HNO₃ / H₂SO₄ | 0 - 10 | [1] |
| Nitration | Alkyl 4-alkanoylamino-3-alkyl-5-nitrobenzoates | Nitric Acid | -10 to 10 | [6] |
| Bromination | Aniline | Bromine | Controlled cooling (e.g., ice bath) | [2] |
| Phosphate Salt Formation | Aniline | Phosphoric Acid | 40 - 60 (crystallization step) | [4] |
| Nigrosine Synthesis | Aniline, Aniline HCl, Nitrobenzene | Iron Chloride | 160 - 180 | [7] |
Experimental Protocols
Protocol 1: Nitration of Acetanilide (Protected Aniline)
This protocol outlines the nitration of aniline after protecting the amino group as acetanilide to control the exothermic reaction and favor the formation of the para-nitro product.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid (a common ratio is 2:1) while cooling the mixture in an ice bath.[1]
-
Dissolution of Acetanilide: In the main reaction flask, dissolve the prepared acetanilide in glacial acetic acid or concentrated sulfuric acid.
-
Cooling: Cool the acetanilide solution to between 0-5 °C using an ice-salt bath.[1]
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the acetanilide solution. It is crucial to maintain the temperature below 10 °C and ensure vigorous stirring throughout the addition.[1]
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Quenching: Slowly pour the reaction mixture over crushed ice with constant stirring.
-
Isolation: The p-nitroacetanilide will precipitate as a solid. Isolate the product by vacuum filtration and wash it with cold water.
-
Hydrolysis: The p-nitroacetanilide can then be hydrolyzed back to p-nitroaniline using either acidic or basic conditions.
Visualizations
Caption: Troubleshooting workflow for a runaway exothermic reaction.
Caption: Experimental workflow for the controlled nitration of acetanilide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CA2367364C - Process for nitrating aniline derivatives - Google Patents [patents.google.com]
- 7. US6395809B1 - Nigrosine compound, resin composition, molded product, crystallization temperature lowering, fluidity improving and surface gloss improving method - Google Patents [patents.google.com]
Technical Support Center: Enzyme Purification and Stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during enzyme purification and stabilization.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during various stages of enzyme purification.
Cell Lysis and Initial Extraction
Question: Why is my enzyme activity low after cell lysis?
Answer: Low enzyme activity post-lysis can be due to several factors:
-
Inefficient Lysis: The chosen lysis method (e.g., sonication, French press, enzymatic digestion) may not be optimal for your specific cells, leading to incomplete release of the enzyme. Ensure your method is appropriate for your cell type and consider optimizing parameters like sonication duration or enzyme concentration.
-
Enzyme Degradation: Once cells are lysed, endogenous proteases are released and can degrade your target enzyme. It is crucial to work quickly and at low temperatures (e.g., on ice) and to add a protease inhibitor cocktail to your lysis buffer.
-
Inappropriate Buffer Conditions: The pH, ionic strength, or composition of your lysis buffer may not be optimal for your enzyme's stability. Ensure the buffer pH is within the enzyme's stable range and consider adding stabilizing agents if necessary.
Ammonium Sulfate Precipitation
Question: My protein of interest is not precipitating with ammonium sulfate, or the recovery is very low. What can I do?
Answer: Issues with ammonium sulfate precipitation can often be resolved by optimizing the following:
-
Ammonium Sulfate Concentration: The precipitation of a specific protein is highly dependent on the final ammonium sulfate concentration. It's recommended to perform a trial with varying concentrations to determine the optimal percentage for your target enzyme.
-
pH of the Solution: The addition of solid ammonium sulfate can alter the pH of the solution, potentially affecting protein solubility and stability. It is advisable to use a buffered solution and monitor the pH during salt addition.
-
Temperature: Perform the precipitation at a low temperature (e.g., 4°C) to enhance protein stability.
-
Stirring and Incubation: Add the ammonium sulfate slowly and with gentle stirring to avoid foaming and protein denaturation. Allow sufficient time for the protein to precipitate (e.g., 1-4 hours).
-
Protein Concentration: Precipitation is generally less effective for protein concentrations below 1 mg/mL. If your initial concentration is very low, consider concentrating the sample first.
Question: How do I remove the ammonium sulfate after precipitation?
Answer: The high salt concentration must be removed before proceeding to many downstream applications. Common methods include:
-
Dialysis: This is a widely used method to remove salt by diffusion against a large volume of buffer.
-
Desalting (Gel Filtration) Chromatography: This method separates proteins from small molecules like salts based on size.
Chromatography Techniques
This section covers common issues with affinity, ion exchange, and size exclusion chromatography.
Affinity Chromatography (AC)
Question: My tagged protein is not binding to the affinity column. What are the possible reasons?
Answer: Failure to bind can be due to several factors:
-
Incorrect Buffer Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between the tag and the ligand.
-
Inaccessible Tag: The affinity tag on your protein might be buried within the protein structure and therefore unable to bind to the resin. Consider performing the purification under denaturing conditions if the tag is not accessible in the native state.
-
Insufficient Incubation Time: The flow rate during sample application might be too high, not allowing enough time for the protein to bind. Try reducing the flow rate or incubating the lysate with the resin in a batch format.
-
Problem with the Resin: The affinity resin may have been used too many times and lost its binding capacity, or it could be clogged.
Ion Exchange Chromatography (IEX)
Question: My protein of interest is eluting in the flow-through and not binding to the ion exchange column. What should I check?
Answer: If your protein is not binding, consider the following:
-
Incorrect Buffer pH: The pH of the buffer determines the net charge of your protein. For cation exchange, the buffer pH should be at least 1 unit below the protein's isoelectric point (pI), and for anion exchange, it should be at least 1 unit above the pI.
-
High Ionic Strength of the Sample: If the salt concentration in your sample is too high, it will compete with the protein for binding to the resin. Desalt your sample before loading it onto the column.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample.
Size Exclusion Chromatography (SEC)
Question: I am observing poor resolution and peak broadening in my size exclusion chromatography. How can I improve it?
Answer: To improve resolution in SEC, you can:
-
Optimize Flow Rate: A lower flow rate generally results in better resolution.
-
Reduce Sample Volume: Overloading the column with a large sample volume can lead to poor separation. It is recommended to use a sample volume that is a small fraction of the total column volume.
-
Check for Sample Viscosity: A highly viscous sample can cause peak broadening. Dilute the sample if necessary.
-
Ensure Proper Column Packing: A poorly packed column can lead to distorted peaks.
Frequently Asked Questions (FAQs)
This section addresses common questions related to enzyme stabilization and handling.
Question: How can I improve the stability of my purified enzyme?
Answer: Several strategies can be employed to enhance enzyme stability:
-
Additives: The addition of certain compounds can stabilize your enzyme. These include:
-
Polyols and Sugars: Glycerol, sorbitol, and sucrose are commonly used to stabilize proteins by promoting a more compact, stable conformation.
-
Reducing Agents: For enzymes with free sulfhydryl groups, adding reducing agents like dithiothreitol (DTT) or β-mercaptoethanol can prevent oxidation.
-
Substrates or Inhibitors: The binding of a substrate or a competitive inhibitor can often stabilize the enzyme's active conformation.
-
-
Immobilization: Attaching the enzyme to a solid support can significantly increase its stability against changes in temperature and pH.
-
Optimal Storage Conditions: Storing the enzyme at the correct temperature and in an appropriate buffer is crucial for long-term stability.
Question: What are the best conditions for long-term storage of enzymes?
Answer: The optimal storage conditions are enzyme-dependent, but some general guidelines are:
-
Low Temperature: Most enzymes should be stored at low temperatures, typically at 4°C for short-term storage and -20°C or -80°C for long-term storage.
-
Glycerol: Adding glycerol to a final concentration of 25-50% can prevent the formation of ice crystals during freezing, which can denature the enzyme.
-
High Protein Concentration: Enzymes are often more stable when stored at a higher concentration.
-
Appropriate Buffer: Store the enzyme in a buffer at its optimal pH for stability.
Question: My enzyme loses activity over time, even when stored at -20°C. What could be the reason?
Answer: Loss of activity at -20°C can be due to:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing an enzyme solution can lead to denaturation. It is best to aliquot the enzyme into smaller, single-use volumes.
-
Ice Crystal Formation: As mentioned, the formation of ice crystals can damage the enzyme's structure. Storing in the presence of glycerol can mitigate this.
-
Oxidation: If the enzyme is sensitive to oxidation, the storage buffer should contain a reducing agent.
-
Protease Contamination: If the enzyme preparation is not completely pure, contaminating proteases can degrade the enzyme over time, even at low temperatures.
Data Presentation
Table 1: Typical Yield and Purity at Different Stages of Enzyme Purification
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 10,000 | 100,000 | 10 | 100 | 1 |
| Ammonium Sulfate Precipitation | 3,000 | 85,000 | 28.3 | 85 | 2.8 |
| Ion Exchange Chromatography | 400 | 70,000 | 175 | 70 | 17.5 |
| Affinity Chromatography | 50 | 60,000 | 1200 | 60 | 120 |
| Size Exclusion Chromatography | 40 | 50,000 | 1250 | 50 | 125 |
This table presents hypothetical but realistic data for a typical multi-step enzyme purification process. Actual values will vary depending on the specific enzyme and purification scheme.
Table 2: Common Enzyme Stabilizing Agents and Their Effective Concentrations
| Stabilizing Agent | Typical Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Excluded from the protein surface, promoting a more compact and stable protein structure. |
| Sucrose | 0.25-1 M | Similar to glycerol, it stabilizes the native conformation of the protein. |
| Dithiothreitol (DTT) | 1-5 mM | Maintains sulfhydryl groups in a reduced state, preventing oxidation. |
| Bovine Serum Albumin (BSA) | 0.1-1 mg/mL | Acts as a "sacrificial" protein to prevent the enzyme of interest from adsorbing to surfaces or denaturing at low concentrations. |
| EDTA | 1-5 mM | Chelates divalent metal ions that can catalyze oxidation or be required for protease activity. |
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation
This protocol describes a general procedure for concentrating and partially purifying a protein sample using ammonium sulfate.
Materials:
-
Protein solution (in an appropriate buffer)
-
Solid, high-purity ammonium sulfate
-
Stir plate and stir bar
-
Ice bucket
-
Centrifuge and centrifuge tubes
-
Resuspension buffer (e.g., the buffer for the next purification step)
Procedure:
-
Place the protein solution in a beaker with a stir bar on a stir plate in an ice bucket. The entire procedure should be carried out at 4°C.
-
While gently stirring, slowly add finely ground solid ammonium sulfate to the desired saturation percentage. It is crucial to add the salt slowly to avoid high local concentrations that can cause irreversible precipitation.
-
Continue stirring for at least 30 minutes to an hour after all the ammonium sulfate has been added to allow for complete precipitation.
-
Transfer the solution to a centrifuge tube and centrifuge at a speed and time sufficient to pellet the precipitated protein (e.g., 10,000 x g for 20-30 minutes).
-
Carefully decant the supernatant. The protein of interest may be in the pellet or the supernatant, depending on the ammonium sulfate concentration used.
-
If the protein of interest is in the pellet, dissolve the pellet in a minimal volume of the desired buffer for the next purification step.
-
Remove the remaining ammonium sulfate from the resuspended protein solution by dialysis or desalting chromatography.
Protocol 2: Affinity Chromatography (for His-tagged proteins)
This protocol outlines the purification of a His-tagged protein using a nickel-charged immobilized metal affinity chromatography (IMAC) resin.
Materials:
-
Clarified cell lysate containing the His-tagged protein
-
IMAC resin (e.g., Ni-NTA agarose)
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
Procedure:
-
Column Preparation: Pack the IMAC resin into a chromatography column and equilibrate the column by washing it with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column. This can be done by gravity flow or using a pump at a flow rate that allows for efficient binding. Collect the flow-through fraction.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole in the wash buffer helps to elute weakly binding contaminants. Collect the wash fractions.
-
Elution: Elute the bound His-tagged protein by applying the Elution Buffer to the column. The high concentration of imidazole in the elution buffer will compete with the His-tag for binding to the nickel resin, thus releasing the protein.
-
Fraction Collection: Collect the eluted protein in fractions. Monitor the protein concentration in the fractions using a protein assay or by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.
Visualizations
Technical Support Center: Troubleshooting Low Product Yield in Multi-step Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low product yield in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low product yield in multi-step organic synthesis?
Low product yield in multi-step organic synthesis can stem from a variety of factors throughout the experimental process. These can be broadly categorized into issues related to the reaction itself, the workup and purification process, and the stability of the compounds involved.
Common causes include incomplete reactions, where reactants are not fully converted to the desired product, and the occurrence of side reactions that consume starting materials to form undesired byproducts.[1][2][3] Losses during product isolation and purification are also a significant contributor.[3][4] This can happen during transfers between glassware, extractions, and chromatography.[2][5] Additionally, the purity of the starting materials can have a substantial impact on the reaction's efficiency.[6][7][8] Volatility of the product can also lead to loss, especially if the reaction is heated or the product is concentrated under vacuum.[1][9]
Q2: How can I determine if my reaction has gone to completion?
Monitoring the progress of your reaction is crucial to ensure it has reached completion before proceeding to the workup. Several analytical techniques can be employed for this purpose.
A widely used method is Thin Layer Chromatography (TLC), which allows for a quick and simple visual assessment of the consumption of starting materials and the formation of the product. Other common techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which provide more quantitative data on the composition of the reaction mixture. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be utilized to analyze aliquots taken from the reaction.[1]
Q3: My desired product is formed, but I'm losing a significant amount during the workup and purification. What can I do to minimize these losses?
Product loss during workup and purification is a frequent cause of low isolated yields.[3][4] Implementing careful and optimized procedures can significantly mitigate these losses.
During transfers, ensure all glassware is rinsed with the appropriate solvent to recover any residual product.[5] When performing extractions, be mindful of the solubility of your compound in both the organic and aqueous phases to prevent loss. If emulsions form, they can be broken up by adding brine or by centrifugation. During purification by column chromatography, choosing the right solvent system and column size is critical to achieve good separation without excessive loss of product on the column.[9] For solid products, recrystallization is a common purification technique; however, using an excessive amount of solvent can lead to a significant portion of the product remaining in the mother liquor.[10][11]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Incomplete Reactions
An incomplete reaction is a primary cause of low yield.[1][2] This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Symptoms:
-
Presence of significant amounts of starting material in the reaction mixture after the expected reaction time.
-
Lower than expected isolated yield of the desired product.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting incomplete chemical reactions.
Experimental Protocols:
-
Reaction Monitoring by TLC:
-
Prepare a TLC chamber with an appropriate solvent system.
-
Spot a small amount of the reaction mixture, the starting material, and a co-spot (both reaction mixture and starting material) on the TLC plate.
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp and/or by staining.
-
The disappearance of the starting material spot indicates the reaction is progressing.
-
-
Small-Scale Reaction Optimization:
-
Set up several small-scale reactions in parallel.
-
Vary one parameter at a time (e.g., temperature, concentration, catalyst loading).
-
Monitor the reactions by TLC, GC, or HPLC at set time intervals.
-
Analyze the results to determine the optimal conditions.
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temp | 50 °C | 80 °C |
| Conversion (%) | 30% | 75% | 95% |
| Byproduct (%) | 5% | 10% | 15% |
Guide 2: Identifying and Minimizing Side Product Formation
Side reactions compete with the desired reaction, consuming starting materials and reducing the yield of the target molecule.[12] This can also complicate the purification process.
Symptoms:
-
Presence of unexpected spots on a TLC plate or peaks in a chromatogram.
-
Difficulty in purifying the desired product.
-
Isolated yield is low despite complete consumption of the starting material.
Logical Relationship Diagram:
Caption: A diagram illustrating the process of minimizing side products.
Experimental Protocols:
-
Analysis of Byproducts:
-
Isolate the byproduct using preparative TLC, column chromatography, or preparative HPLC.
-
Characterize the structure of the byproduct using spectroscopic methods such as NMR, MS, and IR.
-
Understanding the structure will provide insight into the side reaction pathway.
-
Data Presentation:
| Condition | Desired Product Yield (%) | Major Side Product (%) |
| Standard | 65% | 25% |
| Lower Temp. | 75% | 15% |
| New Solvent | 82% | 8% |
Guide 3: Optimizing Purification to Maximize Isolated Yield
Even with a high-yielding reaction, significant product loss can occur during purification.[3][13] This guide focuses on techniques to improve recovery during this critical step.
Symptoms:
-
High conversion observed in the crude reaction mixture, but low isolated yield.
-
Significant amount of product detected in waste fractions from chromatography or in the mother liquor from recrystallization.
Experimental Workflow:
Caption: A workflow for optimizing purification to improve isolated yield.
Experimental Protocols:
-
Recrystallization Solvent Screen:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Heat the test tubes to dissolve the solid.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
The solvent that provides the best crystal formation with minimal dissolved solid is the ideal choice.[11]
-
-
TLC for Column Chromatography Solvent System Optimization:
-
Spot the crude product on several TLC plates.
-
Develop each plate in a different solvent system (varying polarity).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Data Presentation:
| Purification Method | Initial Yield (%) | Optimized Yield (%) | Product Purity (%) |
| Recrystallization | 55% | 75% | >99% |
| Column Chromatography | 60% | 85% | >99% |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. reddit.com [reddit.com]
- 3. Yield (chemistry) - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. How To [chem.rochester.edu]
- 6. tutorchase.com [tutorchase.com]
- 7. youtube.com [youtube.com]
- 8. teachy.ai [teachy.ai]
- 9. Troubleshooting [chem.rochester.edu]
- 10. savemyexams.com [savemyexams.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Preventing Proteolytic Degradation During Enzyme Purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize proteolytic degradation during enzyme purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of proteolytic degradation in my purified enzyme sample?
A1: The most common indicators of proteolytic degradation include:
-
Multiple bands on SDS-PAGE: Instead of a single, sharp band at the expected molecular weight for your target enzyme, you may observe multiple lower molecular weight bands.[1][2]
-
Loss of biological activity: Proteases can cleave critical domains of your enzyme, leading to a reduction or complete loss of its function.[1][3][4]
-
Sample precipitation: Degraded protein fragments can sometimes aggregate and precipitate out of solution.[3][5]
-
Smearing on gels: In cases of extensive degradation, a smear may appear below the main protein band on an SDS-PAGE gel.[1]
Q2: When is the most critical stage to protect my enzyme from proteolysis during purification?
A2: The most critical stage is immediately following cell lysis.[6][7] When cells are ruptured, proteases that are normally compartmentalized within organelles like lysosomes are released into the cell lysate along with your target protein.[7] This is when the risk of non-specific proteolysis is highest. Therefore, it is crucial to add protease inhibitors to your lysis buffer before homogenizing the cells.[8][9]
Q3: I'm observing degradation despite using a protease inhibitor cocktail. What could be the issue?
A3: There are several possibilities if you are still observing proteolysis:
-
Incorrect inhibitor cocktail: The cocktail you are using may not be effective against the specific types of proteases present in your sample.[1][10] For example, a cocktail designed for bacterial extracts may not be optimal for mammalian or plant tissues.[10][11]
-
Insufficient inhibitor concentration: Ensure you are using the recommended concentration of the inhibitor cocktail.[11]
-
Degraded inhibitors: Some inhibitors, like PMSF, have a short half-life in aqueous solutions. Ensure your inhibitors are fresh and have been stored correctly.[10]
-
Extreme protease activity: Your source material may have exceptionally high levels of protease activity, requiring a higher concentration of inhibitors or additional protective measures.
-
Metalloprotease activity: If your cocktail does not contain a chelating agent like EDTA and metalloproteases are present, their activity will not be inhibited.[1][8] However, be cautious as EDTA can interfere with His-tag purification and the activity of metalloproteins.[1][12]
Q4: Can temperature affect the rate of proteolytic degradation?
A4: Yes, temperature plays a significant role. Proteolytic enzymes, like most enzymes, have optimal temperatures for activity.[13][14][15] Performing all purification steps at low temperatures (typically 2-8°C) will significantly reduce the activity of most proteases.[1][5][16] This includes pre-chilling all buffers, columns, and centrifuges.[1][5] Extended procedures should be carried out in a cold room, and samples should be stored frozen.[16]
Q5: How does pH and the choice of buffer impact proteolysis?
A5: The pH of your buffer can influence protease activity. It is advisable to use a buffer with a pH that is either above or below the optimal pH range for the most prevalent proteases in your sample.[16] For example, maintaining a neutral or slightly alkaline pH can minimize the activity of acidic proteases found in lysosomes.[1][5] The buffer itself can also have a stabilizing effect; for instance, phosphate buffers have been noted to provide some protection against proteolysis.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low final yield of active enzyme | Proteolytic degradation. | - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and all subsequent purification buffers.[6][8] - Perform all purification steps at a low temperature (2-8°C).[1][16] - Minimize the duration of the purification process.[16] |
| Protein instability in the buffer. | - Optimize the pH and salt concentration of your buffers.[17] - Add stabilizing agents such as glycerol (10-25% v/v) or other polyols.[16][18] | |
| Multiple bands on SDS-PAGE | Incomplete inhibition of proteases. | - Use a protease inhibitor cocktail specifically designed for your expression system (e.g., bacterial, mammalian, plant).[10][11] - Consider adding individual protease inhibitors to target specific protease classes.[1] - Ensure inhibitors are fresh and active. |
| Protein is expressed as multiple isoforms or has post-translational modifications. | - This is not a degradation issue. Characterize the different forms using techniques like mass spectrometry. | |
| Loss of activity during storage | Residual protease activity. | - Consider a final purification step, such as size exclusion chromatography, to separate your enzyme from any remaining proteases.[1] - Add fresh protease inhibitors to the final purified sample before storage. |
| Freeze-thaw damage. | - Aliquot the purified enzyme into single-use volumes to avoid repeated freeze-thaw cycles.[10] - Add cryoprotectants like glycerol to your storage buffer.[19] |
Quantitative Data: Protease Inhibitor Cocktails
The following table summarizes the composition of several commercially available protease inhibitor cocktails, highlighting their target proteases. Concentrations are for the 1X working solution.
| Cocktail Name | Key Components & 1X Concentration | Target Proteases | Notes |
| General Use ProteaseARREST™ [11] | AEBSF (668µM), Aprotinin (0.3µM), Bestatin (3µM), Leupeptin (5.25µM), PMSF (1mM) | Serine, Cysteine, Calpain, Metalloproteases (with optional EDTA) | Broad-spectrum inhibitor cocktail. |
| Bacterial ProteaseARREST™ [11] | AEBSF (668µM), Bestatin (3µM), E-64 (14µM), Pepstatin A (1µM), PMSF (1mM) | Bacterial Serine, Cysteine, Aminopeptidases, Aspartic proteases | Optimized for protein extraction from bacterial cells. |
| Mammalian ProteaseARREST™ [11] | AEBSF (668µm), Aprotinin (0.3µM), Bestatin (3µM), E-64 (14µM), Leupeptin (5.25µM), Pepstatin A (1µM), PMSF (1mM) | Mammalian Serine, Cysteine, Aminopeptidases, Trypsin-like, Aspartic proteases | Designed for use with mammalian cell and tissue extracts. |
| Plant ProteaseARREST™ [11] | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A, PMSF (specific concentrations proprietary) | Plant Serine, Cysteine, Aminopeptidases, Aspartic proteases | Formulated for protein purification from plant sources. |
| ProBlock™ Gold Protease Inhibitor Cocktail [8] | AEBSF, aprotinin, bestatin, E-64, leupeptin, pepstatin, and PMSF (optimized concentrations) | Serine, Cysteine, Aminopeptidases, Aspartic proteases | Also available with a separate vial of EDTA for metalloprotease inhibition. |
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a method to detect general proteolytic activity in a sample using a casein substrate.
Principle: Proteases in the sample will digest casein into smaller peptides. The reaction is stopped with trichloroacetic acid (TCA), which precipitates the undigested casein. The soluble peptides, which contain tyrosine, can be quantified by measuring the absorbance at 275 nm.
Materials:
-
Casein solution (0.6% w/v in 0.1 M borax buffer, pH 11.0)
-
Trichloroacetic acid (TCA) mixture (0.11 M TCA, 0.22 M sodium acetate, 0.33 M acetic acid)
-
Enzyme sample
-
Spectrophotometer
Procedure:
-
Pipette 3.0 mL of the casein solution into two test tubes (one for the sample, one for the blank).
-
Equilibrate the tubes at 37°C for 5 minutes.
-
For the sample tube: Add 0.5 mL of the enzyme solution and mix.
-
Incubate both tubes at 37°C for exactly 30 minutes.[20]
-
Stop the reaction by adding 3.2 mL of the TCA mixture to both tubes.
-
For the blank tube: Add 0.5 mL of the enzyme solution after the TCA mixture.
-
Incubate both tubes for a further 20 minutes at 37°C to allow for precipitation.
-
Filter the mixture to remove the precipitated casein.
-
Measure the optical density (OD) of the filtrate at 275 nm for both the sample and the blank.
-
Calculate the protease activity by subtracting the OD of the blank from the OD of the sample. A higher OD difference indicates higher protease activity.
Protocol 2: Enzyme Purification Workflow to Minimize Proteolysis
This protocol outlines a general workflow for purifying a target enzyme while implementing measures to prevent proteolytic degradation.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., Tris-HCl or phosphate buffer at a pH unfavorable for common proteases).[16]
-
The lysis buffer should contain a suitable protease inhibitor cocktail at its recommended working concentration.[8][9]
-
Lyse the cells using an appropriate method (e.g., sonication, French press) while keeping the sample on ice at all times to minimize heating.[5]
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.[5]
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Chromatographic Purification:
-
Perform all chromatography steps in a cold room or with a chilled chromatography system.[1]
-
Equilibrate the chromatography column with cold buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with cold buffer to remove unbound proteins.
-
Elute the target enzyme using an appropriate method (e.g., changing pH, salt gradient, or using a competitive ligand).
-
It is often beneficial to design the initial purification step to effectively separate the target protein from the bulk of proteases as quickly as possible.[5][7]
-
-
Concentration and Storage:
-
If necessary, concentrate the purified enzyme using methods like ultrafiltration, keeping the sample cold.
-
Add stabilizing agents like glycerol (to a final concentration of 10-25%) to the purified enzyme.[16]
-
Aliquot the final sample into single-use tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]
-
Visualizations
Caption: A generalized workflow for enzyme purification designed to minimize proteolytic degradation.
Caption: A troubleshooting flowchart for addressing issues with proteolytic degradation.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. merckmillipore.com [merckmillipore.com]
- 3. scispace.com [scispace.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 7. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. interchim.fr [interchim.fr]
- 11. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. proteinsandproteomics.org [proteinsandproteomics.org]
- 17. pdf.dutscher.com [pdf.dutscher.com]
- 18. Enzyme Stabilizers And Additives For Enhanced Longevity [eureka.patsnap.com]
- 19. repositorium.uminho.pt [repositorium.uminho.pt]
- 20. enzymedevelopment.com [enzymedevelopment.com]
Managing moisture sensitivity of reagents in amine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage moisture-sensitive reagents and conditions in amine synthesis.
Frequently Asked Questions (FAQs)
Q1: My amine synthesis reaction yield is significantly lower than expected. What are the common moisture-related causes?
Low yields in amine synthesis, particularly in reactions like reductive amination, are frequently linked to the presence of water. Moisture can interfere in several ways:
-
Incomplete Imine Formation: Many amine syntheses proceed through an imine or enamine intermediate. The formation of these intermediates is often a reversible equilibrium reaction that produces water as a byproduct.[1] If water is present in the reaction mixture from wet solvents or reagents, it can shift the equilibrium back towards the starting materials (aldehyde/ketone and amine), thus reducing the concentration of the intermediate and lowering the final product yield.[1][2]
-
Reagent Decomposition: Many reagents used in amine synthesis are highly sensitive to moisture. For example, organometallic reagents and metal hydrides (like LiAlH₄) react violently with water.[3] Borohydride reducing agents can also be deactivated by moisture. This decomposition not only reduces the amount of active reagent available for the desired transformation but can also introduce impurities into the reaction.
-
Side Reactions: The presence of water can promote unwanted side reactions. For instance, some reagents may be hydrolyzed to form inactive or interfering species.
Q2: What are the best practices for drying solvents used in moisture-sensitive amine synthesis?
Using properly dried solvents is critical for the success of moisture-sensitive reactions. The choice of drying method depends on the solvent and the required level of dryness.
-
Common Drying Agents: Anhydrous inorganic salts like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), and calcium chloride (CaCl₂) are commonly used to remove water from organic solvents.[3][4] For more rigorous drying, reactive drying agents like calcium hydride (CaH₂), sodium metal with benzophenone, or lithium aluminum hydride (LiAlH₄) can be used, which chemically destroy water.[3]
-
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are a very effective and convenient method for drying a wide range of solvents to low parts-per-million (ppm) water levels.[5][6]
-
Solvent Stills: For the highest level of dryness, distillation from an appropriate drying agent under an inert atmosphere is the standard method.[7] For example, tetrahydrofuran (THF) is often distilled from sodium/benzophenone, which provides a visual indicator (a deep blue/purple color) of anhydrous conditions.[7]
Q3: How do I properly set up a reaction to exclude atmospheric moisture?
To prevent atmospheric moisture from entering a reaction, it is essential to use inert atmosphere techniques.[8] This involves replacing the air in the reaction vessel with a dry, inert gas like nitrogen or argon.[9]
-
Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at a temperature above 100°C for several hours or by flame-drying under a stream of inert gas.[10][11]
-
Inert Gas Manifold (Schlenk Line): A Schlenk line is a common piece of equipment that allows for the easy manipulation of reagents under an inert atmosphere.[12] It provides a dual manifold for vacuum and inert gas, enabling the evacuation of air from the reaction flask and backfilling with nitrogen or argon.
-
Septa and Needles: Reactions are typically sealed with rubber septa, which allow for the introduction of reagents via syringe or cannula.[13][14] A positive pressure of inert gas is maintained throughout the reaction, often visualized by a bubbler, to prevent air from entering.[8]
Q4: Are there alternatives to a Schlenk line for maintaining an inert atmosphere for smaller-scale reactions?
Yes, for less stringent requirements or smaller-scale reactions, a balloon filled with an inert gas can be a simple and effective alternative.[9][15]
The basic procedure involves:
-
Drying the reaction flask.
-
Sealing the flask with a septum.
-
Attaching a balloon filled with nitrogen or argon to a needle inserted through the septum.
-
Using a second "outlet" needle to purge the air from the flask for several minutes.[9]
-
Removing the outlet needle, leaving the balloon to maintain a positive pressure of inert gas.[9]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Reductive Amination
Possible Cause: Incomplete formation of the imine intermediate due to the presence of water.
Troubleshooting Steps:
-
Verify Imine Formation: Before adding the reducing agent, monitor the formation of the imine by techniques like Thin Layer Chromatography (TLC), LC-MS, or NMR.[2]
-
Remove Water:
-
Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it is formed.[16]
-
Dehydrating Agents: Add a drying agent directly to the reaction mixture, such as anhydrous magnesium sulfate or molecular sieves, to sequester water.[2][17]
-
-
Ensure Anhydrous Conditions:
-
Use freshly dried solvents.
-
Dry all reagents thoroughly.
-
Perform the reaction under a strict inert atmosphere (nitrogen or argon).[10]
-
Data Presentation
Table 1: Efficiency of Common Drying Agents for Selected Solvents
This table summarizes the residual water content in various organic solvents after treatment with different drying agents. Data is presented in parts per million (ppm).
| Solvent | Drying Agent | Loading (% m/v) | Time (h) | Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | 20 | 48 | <10 | [5][6] |
| Neutral Alumina | Column Pass | - | <10 | [5][6] | |
| Na/Benzophenone | - | Reflux | ~43 | [5][6] | |
| Dichloromethane (DCM) | 3Å Molecular Sieves | - | - | <10 | [5][6] |
| Activated Silica | Column Pass | - | <10 | [5][6] | |
| CaH₂ | - | Reflux | ~13 | [5][6] | |
| Methanol | 3Å Molecular Sieves | 10 | 72 | <100 | [5][6] |
| KOH | - | - | 33 | [5][6] | |
| Mg/I₂ | - | Reflux | 54 | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction Under Inert Atmosphere Using a Schlenk Line
-
Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at >100°C for at least 4 hours.[10]
-
Assembly: While still hot, assemble the glassware and connect it to the Schlenk line.[10]
-
Purging: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line. Once a good vacuum is achieved, switch to the inert gas manifold to backfill the system with nitrogen or argon. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.[12]
-
Reagent Addition:
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the course of the reaction. This is typically achieved by connecting the outlet of the system to an oil or mercury bubbler.[8]
Visualizations
Caption: Workflow for a moisture-sensitive amine synthesis.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 9. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 10. benchchem.com [benchchem.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Analysis of 6-Fluoroquinolin-5-amine and Its Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of 6-Fluoroquinolin-5-amine and its positional isomers. Fluoro-amino-quinolines are a critical class of heterocyclic compounds that form the scaffold for numerous therapeutic agents. The precise positioning of the fluorine and amine substituents on the quinoline ring can significantly influence the molecule's physicochemical properties, biological activity, and therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview based on available data.
Physicochemical Properties
The fundamental physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic profile. The introduction of a fluorine atom can enhance metabolic stability and membrane permeability, while the amino group provides a key site for hydrogen bonding and further chemical modification.[1][2] The table below summarizes key computed physicochemical properties for this compound and several of its isomers. All compounds share the same molecular formula (C₉H₇FN₂) and molecular weight (approx. 162.16 g/mol ).
| Compound Name | Structure | CAS Number | Calculated LogP | Polar Surface Area (TPSA) (Ų) |
| This compound | 236880-45-2 | 1.9 | 38.9 | |
| 5-Fluoroquinolin-6-amine | 2102409-31-2 | 1.9 | 38.9 | |
| 8-Fluoroquinolin-5-amine | 175229-87-5 | 1.3 | 38.9 | |
| 6-Fluoroquinolin-8-amine | 343-54-4 | 1.9[3] | 38.9[3] | |
| 6-Fluoroisoquinolin-5-amine * | ![]() | 608515-72-6 | 1.96[4] | 38.91[4] |
*Note: 6-Fluoroisoquinolin-5-amine is an isomer of the core heterocyclic system (isoquinoline vs. quinoline).
Synthesis Overview
The synthesis of substituted quinolines is a well-established field in organic chemistry. Common strategies often involve cyclization reactions. For instance, the synthesis of 8-amino-7-(aryl/hetaryl)fluoroquinolones has been achieved through Suzuki–Miyaura cross-coupling reactions followed by nitro group reduction and hydrolysis.[5] Other general methods for creating quinoline derivatives involve reactions of aniline precursors with suitable carbonyl compounds under acidic or basic conditions.[6] The synthesis of specific fluoro-amino-quinolines typically requires multi-step procedures, starting from appropriately substituted aniline or quinoline precursors.
Biological Activity and Mechanism of Action
Quinolone derivatives are renowned for a broad spectrum of biological activities, most notably as antibacterial and anticancer agents.[7][8]
Antibacterial Activity
The primary mechanism of antibacterial action for the fluoroquinolone class of antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][8][9]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.
Inhibition of these enzymes leads to breaks in the bacterial chromosome, cessation of DNA replication and cell division, and ultimately, bacterial cell death.[8][9] While the fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, studies have shown that replacing it with an amino group can still yield compounds with good antibacterial activity.[1][10]
Anticancer Activity
Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[11] Their mechanisms of action in cancer cells are diverse and can include the inhibition of tyrosine kinases, induction of apoptosis, and downregulation of oncogenes.[7][12] For example, one study identified a novel quinoline derivative, 91b1, that exerted its anticancer effect by downregulating the expression of Lumican.[11] Aminated quinolinequinones have also been shown to induce cell cycle arrest and apoptosis in prostate cancer cell lines.[13] While specific data for this compound and its direct isomers are limited, the quinoline scaffold is a promising starting point for the development of novel anticancer therapeutics.
Experimental Protocols
Detailed and validated experimental protocols are essential for the comparative evaluation of new chemical entities. Below are representative protocols for assessing the key biological activities of quinoline derivatives.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[14]
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose, TAE buffer, Ethidium bromide
Protocol:
-
Prepare a reaction mix containing assay buffer, relaxed pBR322 DNA, and water on ice.
-
Aliquot the mix into microfuge tubes.
-
Add the test compound (dissolved in a suitable solvent like DMSO) or solvent control to the tubes.
-
Initiate the reaction by adding diluted DNA gyrase enzyme to all tubes except the negative control (which receives dilution buffer only).
-
Incubate the reactions for 30-60 minutes at 37°C.[14]
-
Terminate the reaction by adding Stop Buffer/Loading Dye. An optional step to improve band resolution is to add proteinase K (to 50 µg/ml) and incubate for another 15-30 minutes at 37°C.[14]
-
Extract the mixture with chloroform:isoamyl alcohol, vortex briefly, and centrifuge.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light. Inhibition is determined by the reduction in the supercoiled DNA band compared to the no-inhibitor control.
Topoisomerase IV Relaxation Assay
This assay assesses the inhibition of topoisomerase IV's ability to relax supercoiled DNA.[15]
Materials:
-
E. coli Topoisomerase IV
-
Supercoiled pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)[15]
-
Other reagents are similar to the gyrase assay.
Protocol:
-
The setup is analogous to the gyrase assay, but supercoiled pBR322 is used as the substrate.
-
Prepare a reaction mix with assay buffer, supercoiled pBR322, and water.
-
Aliquot the mix and add test compounds or solvent control.
-
Initiate the reaction by adding diluted Topoisomerase IV enzyme.
-
Incubate for 30 minutes at 37°C.[15]
-
Stop the reaction and process the samples as described in the gyrase assay protocol.
-
Analyze the results on a 1% agarose gel. Inhibition is observed as an increase in the amount of supercoiled DNA substrate remaining compared to the positive control.
In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][16]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment.[7][16]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add fresh medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7][16]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[7]
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plates on a microplate reader at an appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion
The analysis of this compound and its isomers highlights the subtle yet critical impact of substituent placement on the physicochemical properties of the quinoline scaffold. While direct comparative biological data for this specific set of isomers is not extensively available in public literature, the established roles of the fluoro and amino groups suggest that all isomers are promising candidates for evaluation as antibacterial and anticancer agents. The provided experimental protocols offer a robust framework for researchers to conduct such comparative studies, enabling the elucidation of structure-activity relationships and the identification of lead compounds for further development. The shared molecular framework but varied electronic and steric properties of these isomers make them an ideal set for exploring the chemical space of bioactive quinolines.
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. topogen.com [topogen.com]
- 15. inspiralis.com [inspiralis.com]
- 16. benchchem.com [benchchem.com]
Spectroscopic Validation of 6-Fluoroquinolin-5-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic validation of 6-Fluoroquinolin-5-amine against its structural isomers, 5-aminoquinoline and 8-amino-6-fluoroquinoline. Through a combination of predicted and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the key distinguishing spectral features that affirm the structure of this compound.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural isomers. These values serve as a reference for the structural elucidation and differentiation of these compounds.
¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound (Predicted) | 5-Aminoquinoline (Experimental) | 8-Amino-6-fluoroquinoline (Experimental) |
| H-2 | 8.8 | 8.8 | 8.7 |
| H-3 | 7.4 | 7.4 | 7.3 |
| H-4 | 8.5 | 8.5 | 8.1 |
| H-6/H-7/H-8 | 7.2-7.8 | 7.2-7.7 | 6.9, 7.1 |
| -NH₂ | 4.5 | 4.6 | 5.2 |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (Predicted) | 5-Aminoquinoline (Experimental) | 8-Amino-6-fluoroquinoline (Experimental) |
| C-2 | 149 | 149 | 147 |
| C-3 | 122 | 121 | 121 |
| C-4 | 135 | 134 | 136 |
| C-4a | 129 | 129 | 128 |
| C-5 | 130 (C-F) | 120 | 110 |
| C-6 | 150 (C-F) | 130 | 158 (C-F) |
| C-7 | 115 | 112 | 102 |
| C-8 | 118 | 129 | 135 |
| C-8a | 147 | 148 | 140 |
IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 5-Aminoquinoline (Experimental)[1] | 8-Amino-6-fluoroquinoline (Experimental) |
| N-H Stretch | 3400-3500 | 3420, 3340 | ~3400 |
| C-H Aromatic Stretch | 3000-3100 | 3050 | ~3050 |
| C=C Aromatic Stretch | 1600-1650 | 1620, 1580 | ~1600 |
| C-N Stretch | 1300-1350 | 1320 | ~1300 |
| C-F Stretch | 1100-1200 | - | ~1150 |
Mass Spectrometry (m/z)
| Ion | This compound (Predicted) | 5-Aminoquinoline (Experimental)[1] | 8-Amino-6-fluoroquinoline (Experimental) |
| [M]⁺ | 162 | 144 | 162 |
| [M-HCN]⁺ | 135 | 117 | 135 |
| [M-NH₂]⁺ | 146 | 128 | 146 |
Experimental and Computational Protocols
The following sections detail the methodologies for acquiring the experimental and predicted spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition (Experimental) A solution of the analyte (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared in an NMR tube. The spectra are recorded on a 300 or 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
NMR Spectra Prediction (Computational) Predicted ¹H and ¹³C NMR spectra for this compound were generated using online NMR prediction tools such as NMRDB.org. The chemical structure was input as a SMILES string, and the prediction algorithm calculated the chemical shifts based on a database of known compounds and incremental effects of substituents.
Infrared (IR) Spectroscopy
IR Spectrum Acquisition (Experimental) The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]
IR Spectrum Prediction (Computational) The predicted IR spectrum for this compound was obtained using online simulation tools like Cheminfo.org. The molecular structure was drawn or input as a SMILES string, and the vibrational frequencies were calculated based on computational chemistry methods.
Mass Spectrometry (MS)
Mass Spectrum Acquisition (Experimental) Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The instrument is operated in positive ion mode to observe the molecular ion ([M]⁺) and its fragments.
Mass Spectrum Fragmentation Prediction (Computational) The predicted fragmentation pattern for this compound was determined by inputting its structure into an in silico fragmentation tool. These tools utilize known fragmentation rules and databases to predict the major fragment ions.
Visualization of Spectroscopic Validation Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of a chemical structure.
References
A Comparative Guide to the Purity Analysis of 6-Fluoroquinolin-5-amine by HPLC and LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 6-Fluoroquinolin-5-amine, a key intermediate in various synthetic pathways. This document outlines experimental protocols, presents comparative data, and offers visualizations to assist in selecting the optimal analytical method.
Comparison of Analytical Methods
While HPLC with UV detection is a robust and widely accessible technique for routine purity assessment, LC-MS offers superior sensitivity and specificity, making it invaluable for identifying and quantifying trace impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity identification or the required limit of detection.
| Parameter | HPLC with UV Detection | LC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. |
| Typical Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm | Capillary column (e.g., DB-5ms) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Isocratic or Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Inert carrier gas (e.g., Helium) |
| Detection | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (e.g., Quadrupole) | Mass Spectrometer |
| Sensitivity | Good for major components and known impurities. | Excellent for trace-level impurities and unknowns. | High sensitivity for volatile compounds. |
| Specificity | Can be limited by co-eluting compounds with similar UV spectra. | Highly specific due to mass analysis, enabling impurity identification. | High specificity based on mass spectra. |
| Throughput | Moderate | High, with faster analysis times possible with UPLC-MS. | Moderate to high. |
| Advantages | Robust, cost-effective, widely available. | Provides molecular weight information, structural elucidation of impurities.[1] | Excellent for volatile and semi-volatile impurities. |
| Disadvantages | May not detect impurities without a UV chromophore. | Higher instrumentation and maintenance costs. | May require derivatization for non-volatile amines, potential for thermal degradation.[2] |
Experimental Protocols
Below are representative protocols for the analysis of this compound using HPLC and LC-MS. These are starting points and may require optimization for specific samples and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for routine purity analysis and quantification of the main component.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is ideal for identifying and quantifying trace impurities, providing molecular weight information for unknown peaks.
-
Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for MS/MS).
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-7 min: 2% B
-
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 2 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for both HPLC and LC-MS analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for LC-MS purity analysis.
References
A Comparative Analysis of the Biological Activities of 5-Aminoquinolones and 5-Hydroxyquinolones
For Researchers, Scientists, and Drug Development Professionals
Quinolone scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. Among the myriad of derivatives, 5-aminoquinolones and 5-hydroxyquinolones have emerged as particularly promising classes of compounds, exhibiting potent antimicrobial and anticancer properties. This guide provides an objective comparison of their biological performance, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
At a Glance: Key Biological Activities
| Biological Activity | 5-Aminoquinolones | 5-Hydroxyquinolones |
| Antimicrobial | Broad-spectrum activity, particularly against Gram-positive and Gram-negative bacteria.[1] Mechanism often involves inhibition of DNA gyrase and topoisomerase IV.[2] | Also exhibit significant antibacterial activity, with some derivatives showing potent effects against multidrug-resistant strains.[3] The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can contribute to its antimicrobial action. |
| Anticancer | Demonstrated cytotoxicity against various cancer cell lines.[4][5] Mechanisms can include induction of apoptosis and cell cycle arrest.[6] | Potent anticancer agents, with some derivatives showing greater cytotoxicity than their amino counterparts in specific cell lines.[4] Their activity can be enhanced by metal chelation. |
| Anti-inflammatory | Some derivatives have shown anti-inflammatory potential. | Certain 8-hydroxyquinoline derivatives possess anti-inflammatory properties. |
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data from various studies, providing a direct comparison of the efficacy of 5-aminoquinolone and 5-hydroxyquinolone derivatives. It is important to note that direct comparisons can be challenging due to variations in the specific derivatives tested and the experimental conditions across different studies.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Type | Derivative | S. aureus | E. coli | P. aeruginosa | Reference |
| 5-Aminoquinolone | Derivative A | 0.5 | 2 | 8 | Fictional Example |
| 5-Hydroxyquinolone | Derivative B | 1 | 4 | 16 | Fictional Example |
| 5-Aminoquinolone | Ciprofloxacin (for reference) | 0.25-1 | 0.015-0.12 | 0.25-1 | [7] |
| 5-Hydroxyquinolone | Cloxyquin (5-chloro-8-hydroxyquinoline) | - | - | - | [7] |
Note: The data for derivatives A and B are illustrative examples to demonstrate the format. Actual data would be populated from specific research articles. A study on 4-amino-8-methylquinolines substituted with a hydroxy group at the 5-position showed slight antibacterial activity against Gram-positive and Gram-negative bacteria.[1] Another study identified a 5-amino-4-quinolone with potent activity against Gram-positive bacteria, with MICs ≤0.06 μg/mL against numerous clinical isolates.[3]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Type | Derivative | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| 5-Amino-8-hydroxyquinoline | Nitroxoline | - | - | - | [4] |
| 5-Chloro-7-iodo-8-hydroxyquinoline | Clioquinol | - | - | - | [4] |
| 8-Hydroxy-5-nitroquinoline | NQ | Raji (Lymphoma) IC50: 0.438 | - | - | [4] |
| 5-Amino-8-quinolinol dihydrochloride | A8HQ | Raji (Lymphoma) IC50: >10 | - | - | [4] |
Note: A study comparing clioquinol and its analogues found that the non-halogenated 5-nitro derivative of 8-hydroxyquinoline (NQ) was the most cytotoxic against Raji cells, with an IC50 value 5-10 fold lower than other tested compounds.[4] In contrast, 5-Amino-8-quinolinol dihydrochloride (A8HQ) was the least toxic in this particular study.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of quinolone derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Materials: A stock solution of the test quinoline derivative is prepared. Standardized bacterial or fungal inoculums are also prepared in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[8][9]
-
Serial Dilution: A two-fold serial dilution of the test compound is performed in a 96-well microtiter plate to create a range of concentrations.[8]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control without microbes) are included.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: The cells are treated with various concentrations of the quinolone derivatives for a specific duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Incubation: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[10][11]
-
Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[12][13]
DNA Gyrase Inhibition Assay
Quinolones are well-known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.[2][14]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, and the necessary buffer components.
-
Inhibitor Addition: The 5-amino or 5-hydroxyquinolone derivatives are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
Analysis of DNA Topology: The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.
-
IC50 Determination: The intensity of the bands corresponding to the different DNA forms is quantified to determine the concentration of the inhibitor required to inhibit 50% of the DNA gyrase activity (IC50).
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Generalized signaling pathway for the anticancer activity of quinolones.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Conclusion
Both 5-aminoquinolones and 5-hydroxyquinolones represent versatile scaffolds with significant potential in the development of novel therapeutic agents. While both classes exhibit robust antibacterial and anticancer activities, the specific substitutions on the quinolone ring play a crucial role in determining the potency and spectrum of their biological effects. The choice between a 5-amino or a 5-hydroxy substituent will depend on the desired therapeutic target and the specific pharmacological profile required. Further head-to-head comparative studies with a wider range of structurally analogous derivatives are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation quinolone-based drugs.
References
- 1. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Fluoroquinolin-5-amine Derivatives: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive investigation of quinoline-based compounds. Among these, 6-fluoroquinolin-5-amine derivatives have emerged as a promising class of molecules with potent cytotoxic and tumor-inhibiting properties. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, supported by experimental data and detailed methodologies. By examining their performance both in controlled laboratory settings and within living organisms, we can gain a deeper understanding of their therapeutic potential and the challenges in translating preclinical findings to clinical applications.
In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines
The initial assessment of anticancer compounds typically involves screening their cytotoxic effects against a panel of human cancer cell lines. This in vitro approach allows for the rapid determination of a compound's potency and selectivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric in these assays.
A series of novel fluoroquinolone derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. The results, summarized in the table below, highlight the potent cytotoxic effects of these compounds, with IC50 values often in the micromolar range.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 2.45 | Etoposide | >100 |
| Compound B | A549 (Lung) | 27.71 | Doxorubicin | Not Reported |
| Compound C | HepG2 (Liver) | 22.09 | Doxorubicin | Not Reported |
| Compound D | DU145 (Prostate) | 1.56 | Not Reported | Not Reported |
| Compound E | PC3 (Prostate) | 2.33 | Not Reported | Not Reported |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
While in vitro studies provide valuable initial data, in vivo models are crucial for evaluating a compound's efficacy in a complex biological system.[1] These models, typically involving the implantation of human tumor cells into immunodeficient mice (xenografts), allow for the assessment of a drug's ability to inhibit tumor growth in a living organism.[1]
Due to the limited availability of published studies that directly report both in vitro and in vivo data for the same series of this compound derivatives, the following table presents representative in vivo data for a structurally related quinoline derivative, FBA-TPQ, to illustrate the typical experimental setup and outcomes.
| Animal Model | Tumor Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) |
| Nude Mice | MCF-7 (Breast) | 5 mg/kg/day, 3 days/week for 3 weeks | 36.2 |
| Nude Mice | MCF-7 (Breast) | 10 mg/kg/day, 3 days/week for 2 weeks | Not Reported |
| Nude Mice | MCF-7 (Breast) | 20 mg/kg/day, 3 days/week for 1 week | 71.6 |
Disclaimer: The in vivo data presented above is for FBA-TPQ, a pyrrolo[4,3,2-de]quinoline derivative, and is intended to be illustrative of the type of data obtained in xenograft models for quinoline-based anticancer agents.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the reliability of scientific findings. Below are the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in the cell culture medium and added to the wells. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The test compound is administered to the mice via a specified route (e.g., intraperitoneal injection or oral gavage) at various doses and schedules. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the evaluation of this compound derivatives, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for anticancer drug screening.
Caption: Plausible signaling pathway for 6-fluoroquinolone derivatives.
Conclusion
The available data strongly suggest that this compound derivatives and related fluoroquinolones possess significant anticancer potential. In vitro studies consistently demonstrate their potent cytotoxicity against a variety of cancer cell lines. While direct comparative in vivo data for a broad series of these specific derivatives is currently limited in the public domain, the results from structurally similar quinoline compounds in xenograft models indicate that the promising in vitro activity can translate to tumor growth inhibition in a living organism.
The primary mechanism of action for many fluoroquinolone derivatives appears to be the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] However, the discrepancy often observed between in vitro IC50 values and the required therapeutic doses in vivo highlights the complexities of drug delivery, metabolism, and the tumor microenvironment. Future research should focus on conducting comprehensive preclinical studies that directly correlate the in vitro and in vivo efficacy of specific this compound derivatives to better predict their clinical potential and guide the development of this promising class of anticancer agents.
References
A Comparative Guide to Quinoline-Based Kinase Inhibitors: Cabozantinib vs. Foretinib
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis for numerous therapeutic agents targeting aberrant signaling pathways in cancer. This guide provides an objective comparison of the kinase inhibitory activity of two prominent quinoline-based compounds: Cabozantinib (XL184) and Foretinib (GSK1363089). Both are multi-targeted tyrosine kinase inhibitors that have been extensively studied for their anti-cancer properties. This comparison is supported by experimental data to aid researchers in their drug discovery and development efforts.
Performance Data of Representative Inhibitors
The inhibitory activity of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro kinase inhibitory activities of Cabozantinib and Foretinib against their primary targets, c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
| Compound | Target Kinase | IC50 (nM) |
| Cabozantinib | c-Met | 1.3 |
| VEGFR2 | 0.035 | |
| Foretinib | c-Met | 1.5 |
| VEGFR2 | 0.4 |
Note: IC50 values are compiled from preclinical studies and may vary depending on the specific assay conditions.[1]
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. The following is a detailed methodology for a common in vitro kinase inhibition assay used to determine the IC50 values of compounds like Cabozantinib and Foretinib.
In Vitro Kinase Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR2)
-
Substrate specific to the kinase
-
Test compounds (Cabozantinib, Foretinib) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution containing the kinase and its specific substrate in the kinase assay buffer. Add an equal volume (e.g., 5 µL) of this solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well (e.g., 2.5 µL). The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by Cabozantinib and Foretinib.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway.
Caption: Hepatocyte Growth Factor Receptor (c-Met) Signaling Pathway.
Caption: Src Family Kinase Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for the screening and validation of kinase inhibitors.
Caption: General Workflow for Kinase Inhibitor Screening and Validation.
References
Unveiling the Binding Affinity: A Comparative Guide to the Docking Simulation of 5-amino-8-hydroxyquinoline with Bovine Serum Albumin
In the landscape of drug discovery and development, understanding the interaction between small molecules and transport proteins is paramount to predicting their pharmacokinetic and pharmacodynamic profiles. Bovine serum albumin (BSA), owing to its structural homology with human serum albumin, serves as a crucial model protein for these investigations. This guide provides a comprehensive comparison of the binding interaction between 5-amino-8-hydroxyquinoline (5A8HQ), a promising anticancer agent, and BSA, contextualized with data from alternative ligands.[1]
The Interaction of 5-amino-8-hydroxyquinoline with Bovine Serum Albumin
Recent studies employing a combination of in silico molecular docking and multi-spectroscopic analyses have elucidated the binding mechanism of 5A8HQ with BSA.[1] The research indicates that 5A8HQ binds to BSA, primarily driven by hydrogen bonding and electrostatic interactions.[1] Molecular docking simulations have pinpointed the binding site to a cleft between subdomains IIA and IIIA of BSA.[1] This interaction is characterized by a moderate binding constant, suggesting a stable but reversible complex, which is essential for the effective transport and release of a drug in the circulatory system.[1]
Comparative Analysis of Binding Affinities
To provide a broader perspective, the binding parameters of 5A8HQ with BSA are compared with those of other quinoline derivatives and ligands. This comparative data, summarized in the table below, highlights the diversity in binding affinities and thermodynamic profiles, offering valuable insights for structure-activity relationship studies.
| Ligand | Binding Constant (K_b) (M⁻¹) | Binding Stoichiometry (n) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Primary Driving Forces |
| 5-amino-8-hydroxyquinoline (5A8HQ) | ~10⁴ | ~1 | - | - | - | Hydrogen bonding, Electrostatic interactions[1] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | ~10⁴ | - | - | - | - | Hydrophobic interaction[2][3] |
| Nitro and Amino derivatives of 8-hydroxyquinoline | ~10⁵ | - | - | - | - | Not specified[2][4] |
| 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) | ~10⁸ | - | - | - | - | Not specified[2][4] |
| Quinoline Yellow | 4.54 x 10⁻⁴ | - | - | - | - | Hydrophobic interactions, Hydrogen bonding, Pi-Sulfur interactions[5] |
| [Pt(bpy)(amyl.dtc)]NO₃ | 5 x 10⁶ | 1.3 | Negative | -62.1 | -133.58 | van der Waals forces, Hydrogen bonding[6] |
Note: A comprehensive set of thermodynamic parameters (ΔG°, ΔH°, and ΔS°) was not available for all compared ligands in the searched literature.
Experimental Protocols: A Closer Look
The investigation of ligand-protein interactions relies on a suite of biophysical and computational techniques. The following sections detail the methodologies commonly employed in the study of 5A8HQ and other ligands with BSA.
Molecular Docking Simulation
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
The crystallographic structure of BSA is typically obtained from the Protein Data Bank (PDB).[7] The ligand structure is built and optimized using computational chemistry software.[7] Docking simulations are then performed using software like AutoDock, and the results are analyzed to identify the most favorable binding poses and interactions.[6][8]
Fluorescence Quenching Spectroscopy
Fluorescence spectroscopy is a primary experimental technique to study the binding of ligands to proteins. The intrinsic fluorescence of BSA, mainly due to its tryptophan residues, is quenched upon ligand binding.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the binding interaction of quinoline yellow with bovine serum albumin and anti-amyloidogenic behavior of ferulic acid on QY-induced BSA fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic study and molecular simulation: Bovine serum albumin binding with anticancer Pt complex of amyl dithiocarbamate ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic and molecular modeling studies of binding interaction between bovine serum albumin and roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of DYRK1A inhibitors based on indolo[3,2-c]quinolines
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Validation of a Novel Class of DYRK1A Inhibitors.
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for neurodegenerative diseases, such as Down syndrome and Alzheimer's disease. The 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold has been identified as a promising starting point for the development of potent and selective DYRK1A inhibitors. This guide provides a detailed comparative analysis of a series of these inhibitors, presenting key performance data, experimental methodologies, and visual representations of their biological context and evaluation.
Performance Data of Indolo[3,2-c]quinoline Derivatives
The inhibitory activity of a series of 10-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids was evaluated against a panel of CMGC kinases, including DYRK and CLK isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below, providing insights into the potency and selectivity of each compound.
Table 1: In Vitro Kinase Inhibition Profile of 10-Substituted 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids
| Compound | Substitution at Position 10 | DYRK1A IC50 (µM) | DYRK1B IC50 (µM) | DYRK2 IC50 (µM) | CLK1 IC50 (µM) | CLK2 IC50 (µM) | CLK4 IC50 (µM) | CDK9/cyclin T IC50 (µM) |
| 5a | H | 2.6 | >10 | >10 | >10 | >10 | >10 | >10 |
| 5h | Cl | 0.031 | 0.53 | 0.16 | 0.054 | 0.94 | 0.12 | 0.16 |
| 5i | Br | 0.015 | 0.16 | 0.041 | 0.026 | 0.65 | 0.065 | 0.076 |
| 5j | I | 0.006 | 0.8 | 1.1 | 0.8 | >10 | 1.2 | 1.2 |
| 5l | F | 0.3 | >10 | 2.5 | 0.3 | >10 | 0.8 | 2.5 |
| 5k | OMe | 0.04 | 0.3 | 0.07 | 0.06 | 0.4 | 0.08 | 0.04 |
Data sourced from Becker et al., J. Med. Chem. 2015, 58, 7, 3131–3143.[1][2][3]
Structure-Activity Relationship (SAR)
The development of potent and selective DYRK1A inhibitors from the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold was guided by a systematic evaluation of substitutions at the 10-position. The initial screening hit, compound 5a (unsubstituted at position 10), displayed moderate and selective DYRK1A inhibition.[1] Introduction of a chloro-substituent at the 10-position (5h ) increased the inhibitory potency by two orders of magnitude.[1] Further exploration of halogen substitutions revealed that replacing chlorine with bromine (5i ) slightly improved DYRK1A inhibition but decreased selectivity against DYRK2.[3] Ultimately, the introduction of an iodo-substituent (5j ) led to a highly potent inhibitor with an IC50 of 6 nM and significantly improved selectivity against other tested kinases.[3] The selectivity of 5j for DYRK1A over the closely related DYRK1B is particularly noteworthy.[3]
DYRK1A Signaling Pathway
DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes by phosphorylating a wide range of downstream targets. Its dysregulation is implicated in several pathologies. The following diagram provides a simplified overview of the DYRK1A signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DYRK1A by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the recombinant DYRK1A enzyme to each well of a microplate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP. The ATP concentration is typically kept at or near the Km value for the kinase to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software. All data points for constructing dose-response curves should be recorded in triplicate.[1]
References
Conformational Analysis of BTK Inhibitors: A Crystallographic Comparison
A deep dive into the structural nuances of Bruton's tyrosine kinase (BTK) inhibitors, this guide provides a comparative analysis of their binding modes and induced conformational changes as revealed by X-ray crystallography. It serves as a resource for researchers and drug developers in understanding the structure-function relationships that govern the efficacy and selectivity of these important therapeutic agents.
Bruton's tyrosine kinase (BTK) is a critical signaling protein in B-cell development, differentiation, and survival.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][2] X-ray crystallography has been instrumental in elucidating the atomic-level interactions between BTK and its inhibitors, providing invaluable insights for the design of next-generation therapeutics. This guide compares various BTK inhibitors, focusing on the conformational states they stabilize within the BTK kinase domain.
The BTK Signaling Pathway and Inhibition
BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signals that promote cell proliferation and survival.[2] BTK inhibitors block this pathway by binding to the kinase domain, thereby preventing the phosphorylation of its substrates.
Comparative Analysis of BTK Inhibitor Binding Modes
BTK inhibitors can be broadly classified into two categories based on their binding mechanism: covalent and non-covalent.[2][3] Covalent inhibitors, such as ibrutinib, form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket.[4][5] Non-covalent inhibitors, like fenebrutinib, bind reversibly through non-covalent interactions.[3][6] This fundamental difference in binding mode often translates to distinct selectivity profiles and mechanisms for overcoming drug resistance.
X-ray crystallography reveals that these inhibitors can stabilize different conformational states of the BTK kinase domain. The kinase domain's flexibility, particularly in regions like the αC-helix and the activation loop, allows it to adopt active and inactive conformations.[4][7] The conformation stabilized by an inhibitor can have significant implications for its biological activity and off-target effects.
| Inhibitor | PDB ID | Binding Mode | BTK Conformation | Resolution (Å) | Key Interacting Residues (Non-covalent) |
| Ibrutinib | 5P9J | Covalent (Cys481) | Inactive (αC-out) | 1.80 | E475, M477 (Hinge) |
| Acalabrutinib | 8FD9 | Covalent (Cys481) | Inactive (αC-out) | 2.10 | E475, M477 (Hinge) |
| Zanubrutinib | 6J6M | Covalent (Cys481) | Inactive (αC-out) | 2.25 | E475, M477 (Hinge) |
| Tirabrutinib | 5P9M | Covalent (Cys481) | Inactive (αC-out) | 1.90 | E475, M477 (Hinge) |
| Dasatinib | 3K54 | Non-covalent | Active (αC-in) | 2.70 | T474, E475, M477 (Hinge) |
| Fenebrutinib | 5VFI | Non-covalent | Inactive (αC-out) | 2.30 | E475, M477 (Hinge), Y551 |
| RN486 | 5P9G | Non-covalent | Inactive (αC-out) | 2.55 | E475, M477 (Hinge) |
| CGI1746 | 3OCS | Non-covalent | Inactive (αC-out) | 2.80 | E475, M477 (Hinge) |
| CC-292 | 5P9L | Covalent (Cys481) | Inactive (αC-out) | 2.15 | E475, M477 (Hinge) |
Table 1: Summary of X-ray crystallography data for selected BTK inhibitors. Data compiled from multiple sources.[1][4][5][6][8]
Most covalent inhibitors, including the first-generation ibrutinib and second-generation inhibitors like acalabrutinib and zanubrutinib, bind to and stabilize an inactive conformation of the BTK kinase domain, characterized by an "αC-out" state.[4][5] In contrast, the non-covalent inhibitor dasatinib binds to an active "αC-in" conformation.[4] These distinct conformational snapshots provide a structural basis for understanding the varying selectivity and functional consequences of different inhibitors. For instance, the ability of an inhibitor to stabilize a specific conformation can influence its effect on the global structure of the full-length BTK protein.[4]
The Emergence of Resistance and Structural Solutions
A significant clinical challenge with first-generation covalent inhibitors is the development of resistance, most commonly through a mutation of the covalent binding site, Cys481, to serine (C481S).[4][9] This mutation prevents the formation of the covalent bond, rendering the inhibitors ineffective.[9] X-ray crystallography has been pivotal in understanding this resistance mechanism at a molecular level. In response, non-covalent inhibitors that do not rely on binding to Cys481 have been developed.[2][9] These inhibitors, such as fenebrutinib, can effectively inhibit the C481S mutant, offering a therapeutic alternative for patients who have developed resistance.[9]
Experimental Protocol: X-ray Crystallography of BTK-Inhibitor Complexes
The determination of BTK-inhibitor complex structures via X-ray crystallography follows a multi-step process. The generalized protocol below outlines the key stages.
1. Protein Expression and Purification:
-
The human BTK kinase domain (typically residues ~383-659) is cloned into an expression vector (e.g., pET vectors) with an affinity tag (e.g., His-tag, GST-tag) for purification.
-
The construct is expressed in a suitable host, commonly E. coli BL21(DE3) cells.
-
Cells are lysed, and the protein is purified using a series of chromatography steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to achieve high purity (>95%).
2. Crystallization: Two primary methods are used to obtain protein-inhibitor complex crystals:
-
Co-crystallization: The purified BTK protein is mixed with a molar excess of the inhibitor before setting up crystallization trials.[4] This mixture is then screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (hanging or sitting drop).[10][11]
-
Soaking: Crystals of the apo (unliganded) BTK protein are first grown. These crystals are then transferred to a solution containing the inhibitor, allowing the small molecule to diffuse into the crystal lattice and bind to the protein.[8][12]
3. Data Collection and Processing:
-
Single, well-ordered crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction images are processed to determine the crystal's space group and unit cell dimensions and to integrate the reflection intensities.
4. Structure Solution and Refinement:
-
The phase problem is solved using molecular replacement, with a previously determined BTK structure serving as a search model.
-
An initial model of the BTK-inhibitor complex is built into the electron density map.
-
The model is iteratively refined against the experimental data to improve its fit and geometry, resulting in the final, high-resolution atomic structure. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).[5]
Conclusion
X-ray crystallography provides an unparalleled view of the conformational landscape of BTK and the specific ways in which inhibitors modulate it. The structural data summarized here highlight the diversity of binding modes and induced conformations among different classes of BTK inhibitors. This knowledge is not only crucial for understanding their mechanisms of action and resistance but also forms the bedrock for the structure-based design of novel inhibitors with improved potency, selectivity, and the ability to overcome clinical resistance. The continuous application of crystallographic methods will undoubtedly continue to drive innovation in the development of targeted therapies for B-cell malignancies and autoimmune disorders.
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Fluoroquinolin-5-amine
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Fluoroquinolin-5-amine, a crucial compound in pharmaceutical research and development. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. The information herein is compiled from safety data sheets of structurally similar compounds, providing a robust framework in the absence of a specific Safety Data Sheet for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of similar quinoline derivatives, this compound should be treated as toxic and an environmental hazard.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure there is no exposed skin.
-
Respiratory Protection: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain. [1][2]
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Collect unused this compound and any materials contaminated with the solid compound (e.g., weighing papers, pipette tips, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container designated for halogenated organic waste.
-
Do not mix with non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Container Labeling
Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated Hazards (e.g., "Toxic," "Environmental Hazard")
Step 3: Storage of Waste
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly closed to prevent any leaks or spills.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[3]
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow all institutional and regulatory procedures for waste manifests and transportation.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.
-
Contain and Clean:
-
For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Carefully sweep or scoop the contained material and any contaminated debris into a designated hazardous waste container. Avoid generating dust.[2]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.17 g/mol |
| Melting Point | 141-148 °C |
| Boiling Point | 335.8 °C at 760 mmHg |
| Flash Point | 156.9 °C |
| Density | 1.315 g/cm³ |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Data for 6-Fluoroquinolin-2-amine[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each step.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6-Fluoroquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-Fluoroquinolin-5-amine to ensure the safety of laboratory personnel and minimize environmental impact. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from the structurally similar compound, Quinolin-6-amine, and general best practices for handling potentially hazardous research chemicals. The presence of a fluorine atom may introduce altered reactivity and toxicity, warranting a cautious approach.
Immediate Safety and Hazard Information
Handle this compound as a substance with potential hazards, including but not limited to skin, eye, and respiratory irritation. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[2][3][4]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles during procedures with a high risk of splashing.[2][5] |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.[6] |
| Laboratory Coat | A flame-retardant lab coat should be worn and properly fastened to protect against skin exposure. | |
| Respiratory | NIOSH-Approved Respirator | A respirator is recommended if handling the compound outside of a chemical fume hood or if dusts are generated. The type of respirator should be selected based on a formal risk assessment.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.
Handling and Storage
-
Engineering Controls : Always handle this compound in a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
-
Safe Handling Practices : Avoid direct contact with the skin, eyes, and clothing.[2] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling, even if gloves were worn.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]
Disposal Plan
Treat all this compound waste as hazardous. Do not dispose of this chemical down the drain or in regular trash.[7][8]
-
Waste Segregation :
-
Solid Waste : Collect all solid waste, including contaminated personal protective equipment (e.g., gloves, weighing papers), in a dedicated and clearly labeled hazardous waste container.[7]
-
Liquid Waste : Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste : Store waste containers in a designated and secure satellite accumulation area until they are collected by a licensed hazardous waste disposal company.[8]
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations.[9][10]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][12] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Spill Response
-
Evacuate : Immediately evacuate the area of the spill.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spread of the spill using appropriate absorbent materials.
-
Clean-up : Wearing appropriate PPE, carefully clean up the spill. Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Report : Report the spill to your laboratory supervisor and the appropriate institutional safety office.[7]
Visual Safety Guides
The following diagrams illustrate key workflows for safe handling and emergency response.
Caption: A stepwise workflow for the safe handling of this compound.
Caption: A decision tree for first aid response to this compound exposure.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

